molecular formula C4H9ClO2S B7769921 Dimethylthetin chloride CAS No. 53423-74-8

Dimethylthetin chloride

Cat. No.: B7769921
CAS No.: 53423-74-8
M. Wt: 156.63 g/mol
InChI Key: ADIMXZFQGLGLEV-UHFFFAOYSA-N
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Description

Dimethylthetin chloride is a useful research compound. Its molecular formula is C4H9ClO2S and its molecular weight is 156.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylthetin chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylthetin chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carboxymethyl(dimethyl)sulfanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMXZFQGLGLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-50-0
Record name Dimethylthetin chloride
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Record name NSC172686
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMETHYLTHETIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47D69VZ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: (Carboxymethyl)dimethylsulfonium Chloride (Dimethylthetin)

Author: BenchChem Technical Support Team. Date: February 2026

CAS 10132-50-0

Executive Summary

(Carboxymethyl)dimethylsulfonium chloride, historically known as Dimethylthetin (DMT) , is a potent sulfonium-based methyl donor distinct from its structural analogs, Vitamin U (S-methylmethionine) and DMPT (Dimethylpropiothetin). While often overshadowed by betaine in commercial applications, DMT serves as a critical reference substrate in the study of one-carbon metabolism and hepatic detoxification pathways.

This guide provides a comprehensive technical analysis of CAS 10132-50-0, focusing on its mechanistic role as a substrate for Betaine-Homocysteine Methyltransferase (BHMT), its chemical synthesis, and its utility in drug development assays targeting homocystinuria and liver steatosis.

Part 1: Chemical Identity & Physicochemical Profile

Structural Distinction

A frequent error in literature is the conflation of Dimethylthetin with Vitamin U or DMPT. Precise structural identification is prerequisite for reproducible research.

CompoundCommon NameCAS No.[1][2]StructureCarbon Chain Length
(Carboxymethyl)dimethylsulfonium chloride Dimethylthetin 10132-50-0

C1 (Acetic)
(2-Carboxyethyl)dimethylsulfonium chlorideDMPT / Dimethylpropiothetin4337-33-1

C2 (Propionic)
(3-Amino-3-carboxypropyl)dimethylsulfonium chlorideVitamin U / S-Methylmethionine3493-12-7

C4 (Methionine derivative)
Physicochemical Properties[5]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.63 g/mol

  • Appearance: White crystalline hygroscopic solid.

  • Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents (ether, benzene).

  • Stability: The sulfonium center is susceptible to nucleophilic attack. In aqueous solutions at neutral/alkaline pH, it can undergo hydrolysis or thermal decomposition. Storage under anhydrous conditions at -20°C is mandatory.

Part 2: Mechanistic Biochemistry

The Methylation Pathway

Dimethylthetin acts as a high-efficiency methyl donor in the remethylation of homocysteine to methionine. This reaction is catalyzed by Betaine-Homocysteine Methyltransferase (BHMT) , a zinc-dependent cytosolic enzyme primarily found in the liver and kidney.[3]

Unlike S-adenosylmethionine (SAMe), which donates methyl groups to DNA/proteins, DMT specifically fuels the "salvage" pathway of methionine synthesis, bypassing the folate-dependent Methionine Synthase (MS) pathway.

Reaction Stoichiometry:



Pathway Visualization

The following diagram illustrates the parallel pathways of homocysteine remethylation, highlighting the specific entry point of Dimethylthetin.

MethylationCycle Hcy Homocysteine Met Methionine Hcy->Met Remethylation SAM S-Adenosylmethionine (SAMe) Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyl Transfer SAH->Hcy SAHH Betaine Betaine DMG Dimethylglycine Betaine->DMG Methyl Group BHMT BHMT (Enzyme) Betaine->BHMT DMT Dimethylthetin (CAS 10132-50-0) SMTG S-Methylthioglycolate DMT->SMTG Methyl Group DMT->BHMT MTHF 5-MTHF (Folate Pathway) MS Methionine Synthase MTHF->MS BHMT->Met MS->Met

Figure 1: The role of Dimethylthetin in the hepatic remethylation of homocysteine via BHMT, distinct from the folate and betaine pathways.[4][5]

Part 3: Experimental Protocols

Chemical Synthesis of Dimethylthetin Chloride

Objective: Synthesis of high-purity CAS 10132-50-0 for biological assays. Principle: Nucleophilic substitution of chloroacetic acid by dimethyl sulfide.

Reagents:

  • Chloroacetic acid (CAS 79-11-8), >99%

  • Dimethyl sulfide (DMS) (CAS 75-18-3), Anhydrous

  • Acetonitrile (ACN), HPLC Grade

  • Diethyl ether (for washing)

Protocol:

  • Preparation: In a fume hood, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 20 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Add 7.45 g (0.12 mol, 20% excess) of dimethyl sulfide. The excess drives the equilibrium toward product formation.

  • Reaction: Stopper the flask tightly (DMS is volatile) and allow to stand at room temperature (20-25°C) for 48-72 hours.

    • Causality: Heating is avoided to prevent thermal decomposition of the sulfonium salt.

  • Crystallization: The product, (Carboxymethyl)dimethylsulfonium chloride, will precipitate as white crystals.

  • Purification: Filter the crystals under vacuum. Wash three times with cold diethyl ether to remove unreacted DMS and chloroacetic acid.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
    • Self-Validation Check: The final product should be odorless. A persistent "cabbage" smell indicates residual DMS or decomposition.

Enzymatic Assay: BHMT Activity

Objective: Quantify BHMT activity in liver homogenates using DMT as the substrate. Rationale: DMT is often preferred over betaine in kinetic studies because it has a lower


 (higher affinity) for BHMT in certain species, providing a more sensitive baseline for maximal velocity (

) measurements.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Substrate: 40 mM Dimethylthetin Chloride (freshly prepared)

  • Co-substrate: 10 mM L-Homocysteine (prepared in degassed buffer to prevent oxidation)

  • Enzyme Source: Purified Recombinant BHMT or Liver Cytosolic Fraction

Workflow:

  • Incubation: Mix 100 µL enzyme source with 800 µL buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL Homocysteine and 50 µL Dimethylthetin.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 200 µL of 10% Trichloroacetic acid (TCA).

  • Quantification: Centrifuge to remove protein precipitate. Analyze the supernatant for Methionine production using HPLC (OPA derivatization) or LC-MS/MS.

    • Control: Run a blank without Dimethylthetin to account for endogenous methionine.

Part 4: Therapeutic Applications & Drug Development

Homocystinuria & Methylation Disorders

Elevated homocysteine is a risk factor for cardiovascular disease.[6] Research indicates that DMT can serve as an alternative methyl donor in cases where the folate pathway is compromised (e.g., MTHFR mutations).

  • Mechanism: DMT bypasses the folate cycle, directly remethylating homocysteine.

  • Status: Pre-clinical. While effective in vitro, the rapid renal clearance of sulfonium salts poses a pharmacokinetic challenge for oral drug development.

Hepatoprotection

Similar to S-Adenosylmethionine (SAMe), DMT has shown potential in mitigating liver injury induced by hepatotoxins (e.g., carbon tetrachloride).

  • Hypothesis: By maintaining the SAMe/SAH ratio, DMT prevents the hypomethylation of DNA and lipids associated with steatosis.

References

  • Dubnoff, J. W., & Borsook, H. (1948). Dimethylthetin and dimethyl-beta-propiothetin in methionine synthesis. Journal of Biological Chemistry, 176(2), 789-796. Link

  • Finkelstein, J. D., & Martin, J. J. (1984). Methionine metabolism in mammals. Distribution of homocysteine between competing pathways. Journal of Biological Chemistry, 259(15), 9508-9513. Link

  • Maw, G. A. (1956). Thetin-homocysteine transmethylase. A preliminary manometric study of the enzyme from rat liver. Biochemical Journal, 63(1), 116-124. Link

  • Garrow, T. A. (1996). Purification, kinetic properties, and cDNA cloning of mammalian betaine-homocysteine methyltransferase. Journal of Biological Chemistry, 271(37), 22831-22838. Link

  • PubChem. (Carboxymethyl)dimethylsulfonium chloride (Compound Summary). National Library of Medicine. Link

Sources

Dimethylthetin in Homocysteine Remethylation: Mechanistic Kinetics and Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the role of Dimethylthetin (DMT) as a potent, non-physiological sulfonium substrate for Betaine-Homocysteine S-Methyltransferase (BHMT) . While Betaine (trimethylglycine) is the endogenous methyl donor in the mammalian liver, DMT exhibits superior catalytic efficiency (Vmax) in vitro, making it an indispensable tool for kinetic profiling and high-sensitivity enzymatic assays. This document details the mechanistic entry of DMT into the methionine cycle, provides a validated protocol for its use in drug discovery assays, and analyzes its implications for homocysteine-lowering therapeutics.

Part 1: The Mechanistic Landscape

The Methionine Cycle and Remethylation

The methionine cycle is the metabolic engine responsible for maintaining cellular methylation potential (SAM:SAH ratio) and regulating homocysteine (Hcy), a cytotoxic sulfur amino acid.[1][2][3][4][5][6][7] Remethylation of Hcy to Methionine (Met) occurs via two distinct pathways:

  • Folate-Dependent: Catalyzed by Methionine Synthase (MS), using 5-methyltetrahydrofolate (ubiquitous).

  • Betaine-Dependent: Catalyzed by BHMT (EC 2.1.1.5), primarily in the liver and kidney.

The Role of Dimethylthetin

Dimethylthetin (dimethylsulfonioacetate) acts as a structural analogue to betaine. It enters the cycle at the BHMT junction. Unlike betaine, which transfers a methyl group to yield dimethylglycine (DMG), DMT transfers a methyl group to yield S-methylthioglycolate (SMTG) .

Reaction Stoichiometry:



Pathway Visualization

The following diagram illustrates the parallel remethylation pathways, highlighting the entry point of DMT and its divergence from the physiological Betaine pathway.

MethionineCycle Hcy Homocysteine (Hcy) Met Methionine (Met) Hcy->Met Folate Pathway (MS) BHMT BHMT (EC 2.1.1.5) Hcy->BHMT SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Hcy SAHH Betaine Betaine (Endogenous) Betaine->BHMT DMT Dimethylthetin (Synthetic/Exogenous) DMT->BHMT High Vmax Substrate DMG Dimethylglycine (Product A) SMTG S-Methylthioglycolate (Product B) BHMT->Met BHMT->DMG via Betaine BHMT->SMTG via DMT MS Methionine Synthase (MS)

Figure 1: The Methionine Cycle illustrating the parallel utilization of Betaine and Dimethylthetin by BHMT for Homocysteine remethylation.[3][4][8]

Part 2: Enzymology & Kinetics (BHMT)

For researchers developing BHMT modulators, understanding the kinetic distinction between Betaine and DMT is critical.

Substrate Specificity

BHMT is a zinc-dependent thiol-methyltransferase. While highly specific for L-homocysteine as the methyl acceptor, it displays promiscuity regarding the methyl donor.

  • Betaine: The physiological substrate.[3][4] It binds tightly but has a lower turnover number.

  • Dimethylthetin: A sulfonium analogue.[9][10] It exhibits a significantly higher catalytic turnover (

    
    )  than betaine.
    
Comparative Kinetics

The use of DMT in assays is driven by its ability to amplify the signal (methionine production) per unit of time, increasing the dynamic range of the assay.

Kinetic ParameterBetaine (Physiological)Dimethylthetin (Experimental)Implication for Assays

(Donor)
~20 - 100

M
~150 - 300

M
DMT requires higher saturation concentrations.

(Relative)
1.0 (Baseline)5.0 - 10.0x Baseline DMT yields faster signal generation, ideal for low-activity samples.
Product Stability Stable (DMG)Oxidatively Labile (SMTG)SMTG can oxidize; measuring Met production is preferred.
Inhibition Product inhibition by DMGLess product inhibitionLinear reaction rates persist longer with DMT.

Note: Kinetic values are approximate and vary by species (Human vs. Rat recombinant BHMT).

Part 3: Experimental Protocol

High-Throughput BHMT Activity Assay (HPLC-Fluorescence)

Objective: Quantify BHMT activity in liver homogenates or recombinant protein fractions using Dimethylthetin as the methyl donor. Principle: The reaction generates Methionine.[1][2][4][8][10][11][12][13] Methionine is derivatized (e.g., with o-phthalaldehyde/OPA) and quantified via HPLC-Fluorescence.

Reagents & Buffer System
  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA.

  • Substrate Solution: 4 mM L-Homocysteine (freshly prepared, reduced with DTT if necessary).

  • Methyl Donor: 5 mM Dimethylthetin chloride (Sigma-Aldrich or similar).

  • Stop Solution: 1.5 M Perchloric Acid (PCA).

  • Internal Standard:

    
    -Aminobutyric acid or Norleucine.
    
Step-by-Step Workflow
  • Enzyme Preparation:

    • Dilute liver homogenate or recombinant BHMT in Assay Buffer to target 0.1–0.5 mg/mL protein.

    • Control: Heat-inactivate an aliquot at 95°C for 5 minutes (Negative Control).

  • Reaction Initiation:

    • Pre-incubate enzyme (90

      
      L) at 37°C for 5 minutes.
      
    • Add 10

      
      L of Substrate Mix  (Final conc: 2 mM Hcy, 4 mM DMT).
      
    • Note: Using DMT allows for a shorter incubation time (15–30 mins) compared to Betaine (60 mins).

  • Incubation:

    • Incubate at 37°C for 20 minutes.

  • Termination:

    • Add 50

      
      L of Stop Solution (PCA). Vortex immediately.
      
    • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

  • Derivatization & Detection:

    • Mix supernatant with OPA reagent (1:1 ratio) in the autosampler.

    • HPLC Conditions: C18 Reverse Phase column. Mobile Phase: Acetate buffer/Methanol gradient.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Assay Validation Diagram

AssayWorkflow Sample Enzyme Source (Liver/Recombinant) Incubation Incubation 37°C, 20 min Sample->Incubation Substrate Substrate Mix (Hcy + DMT) Substrate->Incubation Stop Termination (Perchloric Acid) Incubation->Stop Spin Centrifugation Remove Protein Stop->Spin Deriv OPA Derivatization Spin->Deriv Supernatant HPLC HPLC-Fluorescence (Measure Met) Deriv->HPLC

Figure 2: Workflow for the high-sensitivity BHMT activity assay utilizing Dimethylthetin.

Part 4: Therapeutic Implications in Drug Development

While DMT is a superior in vitro substrate, its transition to a therapeutic agent for Homocystinuria or liver disease faces specific pharmacological hurdles.

Efficacy in Homocysteine Lowering

Studies in rodent models (e.g., Garrow et al.) demonstrate that parenteral administration of DMT significantly lowers plasma homocysteine. The mechanism relies on the "super-substrate" effect, driving the BHMT reaction equilibrium strongly toward methionine synthesis, even when enzyme levels are compromised.

The "Sulfonium" Challenge

Drug development professionals must weigh the benefits of DMT against its physicochemical properties:

  • Stability: Sulfonium salts are susceptible to nucleophilic attack and thermal degradation.

  • Toxicity: Unlike betaine (a zwitterion), DMT is a cationic sulfonium. High doses may alter acid-base balance or exhibit off-target methylation effects.

  • Oral Bioavailability: Betaine is actively transported; DMT uptake kinetics in the human gut are less characterized and likely rely on passive diffusion or promiscuous cation transporters.

Strategic Utility
  • Lead Optimization: DMT serves as a scaffold for designing "Betaine Mimetics." The goal is to create a stable, orally bioavailable compound that retains the high

    
     of DMT.
    
  • Diagnostic Tool: Use of

    
    C-labeled DMT in breath tests to assess liver functional reserve (BHMT mass) in patients with cirrhosis.
    

References

  • Dubnoff, J. W., & Borsook, H. (1948).[9] Dimethylthetin and dimethyl-beta-propiothetin in methionine synthesis. Journal of Biological Chemistry, 176(2), 789–796.[9]

  • Garrow, T. A. (1996).[10] Purification, kinetic properties, and cDNA cloning of human betaine-homocysteine methyltransferase. Journal of Biological Chemistry, 271(37), 22831–22838.

  • Mulligan, J. D., et al. (1998).[10] An assay for betaine-homocysteine methyltransferase activity based on the microbiological detection of methionine.[10] Journal of Neuroscience Methods, 79(2), 197–202.

  • Slow, S., et al. (2004). Betaine analogues alter homocysteine metabolism in rats.[14] International Journal of Biochemistry & Cell Biology, 36(5), 870–880.

  • Finkelstein, J. D. (1990). Methionine metabolism in mammals. Journal of Nutritional Biochemistry, 1(5), 228–237.

Sources

A Senior Application Scientist's Technical Guide to the Core Differences Between Dimethylthetin (DMT) and Dimethylsulfoniopropionate (DMSP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organosulfur compounds are pivotal in various biological and environmental processes. Among them, dimethylsulfoniopropionate (DMSP) is extensively studied for its role as a marine osmolyte and as the primary precursor to the climate-active gas dimethyl sulfide (DMS). A closely related, yet functionally distinct, compound is dimethylthetin (DMT), also known as sulfobetaine. While both are sulfur-containing zwitterions, their structural differences—a single methylene group—lead to profoundly different origins, metabolic fates, and physiological functions. This guide provides a comprehensive technical comparison of DMSP and DMT, elucidating their chemical structures, biosynthetic origins, metabolic pathways, and functional roles. We further present detailed experimental protocols for their quantification, offering a robust framework for researchers in marine biology, chemical ecology, and aquaculture.

Introduction: Defining the Scope

In the landscape of bioactive organosulfur molecules, DMSP holds a celebrated position. It is a tertiary sulfonium compound produced in immense quantities by marine life, acting as a crucial link in the global sulfur cycle.[1] Its structural analog, dimethylthetin (DMT), is less a product of nature and more a feat of synthetic chemistry, yet it demonstrates potent biological activities, particularly as an osmoprotectant and a highly effective aquaculture feed attractant.[2]

A common point of confusion arises from the nomenclature. DMSP is chemically named 3-dimethylsulfoniopropionate, and is sometimes referred to by the abbreviation DMPT (dimethyl-β-propiothetin).[3][4] In contrast, dimethylthetin (DMT), or sulfobetaine, is 2-dimethylsulfonioacetate. This guide will focus on the technical differences between DMSP and this distinct compound, DMT. Understanding their differences is critical for designing experiments, interpreting metabolic data, and harnessing their unique properties for commercial and research applications.

Core Structural and Chemical Differences

The fundamental divergence between DMSP and DMT lies in their carbon backbones. DMSP possesses a three-carbon propionate structure, whereas DMT has a two-carbon acetate structure. This seemingly minor variation dictates their chemical properties and biological interactions.

G Simplified DMSP Biosynthetic Pathways cluster_algae Algal Pathway (Transamination) cluster_plants Higher Plant Pathway (Methylation) Met L-Methionine MTOB 4-methylthio-2-oxobutyrate (MTOB) Met->MTOB Transaminase SMM S-methyl-L-methionine (SMM) Met->SMM Methyltransferase MTHB 4-methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reductase DMSHB 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB Methyltransferase DMSP DMSP DMSHB->DMSP Oxidative Decarboxylation DMSP_amine Dimethylsulfoniopropylamine SMM->DMSP_amine Decarboxylase DMSP_ald Dimethylsulfoniopropionaldehyde DMSP_amine->DMSP_ald Amine Oxidase DMSP_ald->DMSP Dehydrogenase

Figure 2: Simplified overview of major DMSP biosynthetic pathways.

Dimethylthetin (DMT) Synthesis: A Laboratory Creation

In stark contrast, DMT does not have a known natural biosynthetic pathway. [2]It is produced commercially through chemical synthesis. The primary method involves the reaction of dimethyl sulfide with a 2-carbon halo-acid, typically 2-chloroacetic acid. [2] Synthetic Reaction: (CH₃)₂S + Cl-CH₂COOH → (CH₃)₂S⁺-CH₂COOH + Cl⁻

This synthetic origin and consequently lower production cost are key reasons for its widespread use in industrial applications like aquaculture, where it is sometimes illicitly used as a cheaper substitute for DMSP (DMPT). [5]

Metabolic Fate and Catabolism

The structural differences between DMSP and DMT also govern how they are processed and degraded by organisms.

DMSP Catabolism: A Bifurcated Pathway with Global Impact

Once released into the environment, DMSP is rapidly catabolized by marine bacteria via two main pathways:

  • Cleavage Pathway: A variety of enzymes known as DMSP lyases cleave DMSP into dimethyl sulfide (DMS) and acrylate. [6]DMS is a volatile gas that plays a significant role in cloud formation and climate regulation. [7]2. Demethylation Pathway: This pathway removes a methyl group to form methylmercaptopropionate (MMPA). [8]This serves as a crucial route for bacteria to assimilate sulfur and carbon from DMSP without producing DMS.

G Major DMSP Catabolic Pathways in Bacteria cluster_cleavage Cleavage Pathway cluster_demethylation Demethylation Pathway DMSP DMSP DMS Dimethyl Sulfide (DMS) (Climate-Active Gas) DMSP->DMS DMSP Lyase Acrylate Acrylate DMSP->Acrylate DMSP Lyase MMPA Methylmercaptopropionate (MMPA) DMSP->MMPA DmdA (Demethylase) MeSH Methanethiol (MeSH) (Sulfur Assimilation) MMPA->MeSH DmdB/C/D

Figure 3: The two major bacterial catabolic pathways for DMSP.

Dimethylthetin (DMT) Metabolism

The metabolism of DMT is less about degradation and more about its stability and function as a compatible solute. Studies have shown that when used as an osmoprotectant for bacteria like E. coli, DMT is accumulated intracellularly and recovered almost completely, indicating it is not readily catabolized. [7]Its primary metabolic role appears to be as a potent methyl donor, a function attributed to the (CH₃)₂S⁺ group, which can be more effective than that of other compounds like betaine. [5][9]This stability makes it an effective osmolyte but means it does not serve as a precursor to volatile sulfur compounds in the same way as DMSP.

Comparative Physiological Roles

While both molecules can function as osmoprotectants, their broader physiological roles are quite distinct.

Physiological FunctionDimethylsulfoniopropionate (DMSP)Dimethylthetin (DMT)Reference(s)
Osmoregulation Primary role in many marine algae to cope with salinity changes.Highly effective osmoprotectant, comparable to glycine betaine.[1][7]
Antioxidant Scavenges hydroxyl radicals and other reactive oxygen species.Not a primary documented function.[10]
Cryoprotectant Protects cells from damage at low temperatures.Not a primary documented function.[4]
Feed Attractant Moderate attractant properties.Extremely potent attractant for fish and crustaceans ("fourth-generation attractant").[2][6][11]
Growth Promotion Can be a carbon and sulfur source for bacteria.Acts as a methyl donor, promoting growth and improving feed utilization in aquaculture.[1][5][11]
Hormone-like Effects Not documented.Promotes molting (ecdysis) in crustaceans.[11]
Precursor to DMS The primary biological source of climate-active DMS.Does not degrade to DMS.[7][6]

Experimental Methodologies

Accurate quantification is essential for studying these compounds. The choice of method depends on the research question, available instrumentation, and the sample matrix.

Protocol: Indirect Quantification of DMSP via Alkaline Hydrolysis and GC-MS

This widely used indirect method relies on the stoichiometric conversion of DMSP to DMS.

Objective: To determine the concentration of DMSP in a liquid or solid sample (e.g., algal culture, plant tissue).

Principle: DMSP is quantitatively cleaved to DMS and acrylate upon strong alkaline hydrolysis. The volatile DMS is then measured in the headspace using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or Flame Photometric Detector (FPD).

Materials:

  • Gas-tight vials with septa (e.g., 20 mL headspace vials).

  • NaOH solution (5M to 10M).

  • GC-MS system with a headspace autosampler.

  • DMSP standard (for calibration curve).

  • Cryo-extraction equipment (for tissue samples).

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., algal culture filtrate), place a known volume (e.g., 1-5 mL) directly into the headspace vial.

    • For solid samples (e.g., plant leaves), freeze-dry and weigh a precise amount of tissue, or use cryo-extracted sap. [12]2. Hydrolysis:

    • Inject a sufficient volume of concentrated NaOH (e.g., 1 mL of 10M NaOH) into the sealed vial to bring the final concentration to >1M.

    • Immediately seal and vortex the vial.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a set time (e.g., 6-24 hours) to ensure complete conversion of DMSP to DMS. [12]4. Headspace Analysis:

    • Transfer the vial to the GC headspace autosampler.

    • The autosampler will incubate the vial, pressurize it, and inject a known volume of the headspace gas into the GC inlet.

  • GC-MS Analysis:

    • Separate DMS from other volatiles on a suitable GC column (e.g., HP-Innowax). [12] * Detect and quantify DMS using MS, monitoring for its characteristic ions (e.g., m/z 62, 47).

  • Quantification:

    • Prepare a calibration curve using known concentrations of a DMSP standard treated with the same hydrolysis procedure.

    • Calculate the DMSP concentration in the original sample based on the DMS measured.

Causality and Considerations:

  • Why strong alkali? It ensures rapid and complete cleavage, which is the cornerstone of this quantitative method.

  • Why headspace analysis? DMS is highly volatile, making headspace sampling a simple and efficient way to introduce it into the GC without injecting the complex liquid matrix.

  • Self-Validation: The use of an internal standard, such as deuterated DMSP (d6-DMSP), is highly recommended. The internal standard is added at the beginning and undergoes the same extraction and hydrolysis, correcting for any variations in efficiency. [10]

G Workflow for Indirect DMSP Quantification Sample 1. Sample Collection (Algal Culture / Plant Tissue) Vial 2. Transfer to Headspace Vial Sample->Vial Hydrolysis 3. Add conc. NaOH (Alkaline Hydrolysis) Vial->Hydrolysis Incubate 4. Incubate (e.g., 40°C) (DMSP → DMS) Hydrolysis->Incubate GC 5. Headspace GC-MS Analysis (Quantify DMS) Incubate->GC Result 6. Calculate DMSP Conc. (via Calibration Curve) GC->Result

Figure 4: Experimental workflow for the indirect analysis of DMSP.

Protocol: Direct Quantification of DMT or DMSP using HPLC-MS

Direct methods avoid the chemical conversion step and measure the molecule itself. This is particularly useful for DMT, which does not produce a volatile reporter molecule.

Objective: To directly measure the concentration of DMT and/or DMSP in an aqueous sample.

Principle: The zwitterionic nature of these compounds makes them suitable for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC), which separates compounds based on their polarity. Detection is achieved with high specificity and sensitivity using a mass spectrometer. [10] Materials:

  • HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • HILIC chromatography column.

  • Acetonitrile and water (LC-MS grade) with formic acid or ammonium formate.

  • DMT and/or DMSP analytical standards.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol) to precipitate proteins and inhibit enzymatic activity. [13] * Centrifuge to pellet debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Inject the sample into the HPLC-MS system.

    • Separate the analytes on a HILIC column using a gradient of acetonitrile and aqueous mobile phase (e.g., water with ammonium formate). DMSP and DMT will elute based on their polarity.

  • MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific parent ions of DMSP (m/z 135.0) and DMT (m/z 121.0).

    • For quantitative analysis (using a triple quadrupole), monitor specific MS/MS transitions for higher selectivity.

  • Quantification:

    • Prepare a calibration curve using analytical standards of DMSP and/or DMT in a matrix similar to the samples.

    • Calculate the concentration based on the peak area of the analyte.

Causality and Considerations:

  • Why HILIC? DMSP and DMT are highly polar and zwitterionic, making them poorly retained on traditional reversed-phase columns. HILIC is specifically designed for such molecules. [10]* Why LC-MS? It provides direct, unambiguous identification and quantification without derivatization or chemical conversion, allowing for the simultaneous measurement of both compounds if needed. [14]* Self-Validation: The use of stable isotope-labeled internal standards (e.g., d6-DMSP) is the gold standard, as it co-elutes with the analyte and corrects for matrix effects and instrument variability. [10]

Summary of Key Distinctions

FeatureDimethylsulfoniopropionate (DMSP)Dimethylthetin (DMT)
Structure 3-carbon propionate backbone2-carbon acetate backbone
Origin Natural product of marine organismsExclusively synthetic
Biosynthesis From L-methionine via multiple pathwaysChemical synthesis from dimethyl sulfide
Primary Function Osmolyte, antioxidant, cryoprotectantOsmoprotectant, feed attractant
Metabolic Fate Cleavage to DMS or demethylationLargely stable, acts as a methyl donor
Climate Impact Major precursor to climate-active DMSNo known link to DMS production
Main Application Studied for role in ecology & climateUsed commercially in aquaculture

Conclusion and Future Directions

While dimethylthetin (DMT) and dimethylsulfoniopropionate (DMSP) are both sulfonium betaines, they are fundamentally different molecules. DMSP is a cornerstone of marine biogeochemistry, a natural product whose metabolic fate has global climatic implications. DMT is a synthetic compound, valued not for its environmental role, but for its potent, targeted physiological effects in aquaculture and its stability as an osmoprotectant.

For researchers, scientists, and drug development professionals, recognizing these distinctions is paramount.

  • For Marine Scientists: The focus remains on DMSP's role in carbon and sulfur cycling and its ecological significance.

  • For Aquaculture Professionals: DMT and DMSP (as DMPT) are powerful tools to enhance feed efficiency and growth, but their cost, efficacy, and impact on product quality differ significantly. [2]* For Drug Development: The ability of DMT to act as a stable osmoprotectant and molecular probe for betaine metabolism could offer avenues for developing agents that modulate cellular stress responses. [7] By employing the appropriate analytical techniques and understanding the distinct biochemical identities of these compounds, the scientific community can continue to unravel their complexities and harness their unique properties.

References

  • Sustar Feed. (n.d.). DMPT 80% Dimethyl-Beta-Propiothetin White Crystalline Organic Powder. Retrieved from [Link]

  • Feedstimulants. (n.d.). DMPT Dimethyl propiothetin. Retrieved from [Link]

  • Ackman, R. G., Tocher, C. S., & McLachlan, J. (1966). Occurrence of Dimethyl-β-Propiothetin in Marine Phytoplankton. Journal of the Fisheries Research Board of Canada, 23(3), 357-364. Available at: [Link]

  • Patsnap. (2017). Method for preparing dimethyl-beta-propiothetin. Retrieved from [Link]

  • Wiesemeier, T., & Pohnert, G. (2007). Direct quantification of dimethylsulfoniopropionate (DMSP) in marine micro- and macroalgae using HPLC or UPLC/MS. Journal of Chromatography B, 850(1-2), 493-498. Available at: [Link]

  • Laroche, D., & Vezina, A. F. (1998). DMSP synthesis and exudation in phytoplankton. ResearchGate. Available at: [Link]

  • Chambers, S. T., Kunin, C. M., Miller, D., & Hamada, A. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of bacteriology, 169(10), 4845–4847. Available at: [Link]

  • Sustar Feed. (n.d.). What is Dimethyl-β-Propiothetin Hydrochloride (referred to as DMPT). Retrieved from [Link]

  • PubChem. (n.d.). Dimethylthetin chloride. Retrieved from [Link]

  • Google Patents. (2017). CN107382802A - The preparation method of dimethyl beta DMPT.
  • Wikipedia. (n.d.). Dimethylpropiothetin dethiomethylase. Retrieved from [Link]

  • Hanson, A. D., Rivoal, J., Paquet, L., & Gage, D. A. (1994). Biosynthesis of 3-dimethylsulfoniopropionate in Wollastonia biflora (L.) DC.
  • Spielmeyer, A., & Pohnert, G. (2010). Direct quantification of dimethylsulfoniopropionate (DMSP) with hydrophilic interaction liquid chromatography/mass spectrometry. Journal of Chromatography B, 878(31), 3238-3242. Available at: [Link]

  • Papazian, S., et al. (2019). Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification in Solanum lycopersicum Plants Subjected to Water Stress. Frontiers in Plant Science, 10, 19. Available at: [Link]

  • Yoch, D. C. (2002). Dimethylsulfoniopropionate: its sources, role in the marine food web, and biological degradation to dimethylsulfide. Applied and environmental microbiology, 68(12), 5804–5815.
  • Greene, R. C. (1962). Biosynthesis of dimethyl-beta-propiothetin. The Journal of biological chemistry, 237, 2251–2254. Available at: [Link]

  • Fengchen Group. (n.d.). Dimethylthetin DMT Or Sulfobetaine CAS 4727-41-7. Retrieved from [Link]

  • Liu, J., et al. (2013). Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum. Applied microbiology and biotechnology, 97(23), 10299–10310. Available at: [Link]

  • Gibert, Y., et al. (2018). Comparison of methods for DMSP measurements in dinoflagellate cultures. Journal of Sea Research, 142, 10-18. Available at: [Link]

  • Global Substance Registration System. (n.d.). DIMETHYLTHETIN CHLORIDE. Retrieved from [Link]

  • du Vigneaud, V., Moyer, A. W., & Chandler, J. P. (1948). Dimethylthetin as a biological methyl donor. The Journal of biological chemistry, 174(2), 477–480. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Dimethylthetin in Biological Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dimethylthetin Quantification

Dimethylthetin (DMT), a sulfur analog of glycine betaine, plays a crucial role as an osmoprotectant in various organisms.[1][2] Its ability to protect cells from osmotic stress makes it a molecule of significant interest in biological and biomedical research.[1] Accurate and reliable quantification of DMT in complex biological matrices such as plasma, serum, and tissue homogenates is paramount for understanding its physiological roles, pharmacokinetic profiles, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the determination of DMT levels in these challenging sample types.

This comprehensive guide provides detailed application notes and protocols for the analysis of dimethylthetin using HPLC coupled with various detection methods. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a solid foundation for establishing and validating their own quantitative assays for this important analyte.

Choosing the Right Detection Method: A Comparative Analysis

The selection of an appropriate detection method is critical for achieving the desired sensitivity, selectivity, and accuracy in DMT quantification. The primary techniques compatible with HPLC for this purpose are Ultraviolet (UV) detection and Mass Spectrometry (MS).

Ultraviolet (UV) Detection: A Cost-Effective and Accessible Approach

UV detection is a widely available and cost-effective method for HPLC analysis. The feasibility of this technique hinges on the analyte possessing a chromophore that absorbs light in the UV-visible spectrum.

Causality Behind Experimental Choices: Fortunately, dimethylthetin exhibits a UV absorption band at 330 nm, with a shoulder at 257 nm, making it a suitable candidate for UV detection.[3] Another study has also reported successful detection at 205 nm.[4] The choice of wavelength will depend on the desired sensitivity and the potential for interference from co-eluting matrix components. While lower wavelengths generally offer higher sensitivity, they may also be more susceptible to interference.

Advantages of UV Detection:

  • Cost-effective: UV detectors are standard components of most HPLC systems.

  • Robust and easy to use: The principles of UV detection are well-established and the instrumentation is relatively simple to operate.

  • Good linearity: UV detection typically provides a wide linear dynamic range.

Limitations of UV Detection:

  • Limited selectivity: Co-eluting compounds with similar UV absorption profiles can interfere with the analysis.

  • Moderate sensitivity: While adequate for many applications, UV detection may not be sufficient for quantifying very low concentrations of DMT.

Mass Spectrometry (MS) Detection: The Gold Standard for Sensitivity and Selectivity

For applications requiring the highest levels of sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. This technique provides structural information about the analyte, allowing for its unambiguous identification and quantification even in the presence of complex matrices.

Causality Behind Experimental Choices: Dimethylthetin, with its quaternary sulfur atom, carries a permanent positive charge. This intrinsic charge makes it an ideal candidate for electrospray ionization (ESI) in the positive ion mode. The resulting protonated molecule ([M+H]⁺) can be selectively monitored for highly specific and sensitive quantification. While direct mass spectrometry data for dimethylthetin is not abundant in the public domain, its structural similarity to other betaines suggests that it will behave predictably in an ESI source.

Advantages of MS Detection:

  • High sensitivity: LC-MS can achieve detection limits in the picogram to femtogram range.

  • Exceptional selectivity: By monitoring specific mass-to-charge ratios (m/z) of the parent ion and its fragments (in the case of tandem MS), interference from matrix components can be virtually eliminated.

  • Structural confirmation: MS provides molecular weight and fragmentation information, confirming the identity of the analyte.

Limitations of MS Detection:

  • Higher cost: Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors.

  • Matrix effects: Ion suppression or enhancement from co-eluting compounds can affect quantification, necessitating careful method development and the use of internal standards.

Experimental Workflow for Dimethylthetin Analysis

The following diagram illustrates a typical workflow for the analysis of dimethylthetin in biological samples.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis SampleCollection Biological Sample Collection (Plasma, Serum, Tissue) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation (Optional) SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection ChromatographicSeparation Chromatographic Separation (Reversed-Phase) Injection->ChromatographicSeparation UV_Detection UV Detection (e.g., 205 nm or 330 nm) ChromatographicSeparation->UV_Detection Option 1 MS_Detection MS Detection (ESI+, Positive Ion Mode) ChromatographicSeparation->MS_Detection Option 2 PeakIntegration Peak Integration UV_Detection->PeakIntegration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification

Caption: General workflow for dimethylthetin analysis in biological samples.

Detailed Protocols

Protocol 1: Sample Preparation from Plasma or Serum

This protocol describes a general method for the extraction of small molecules like dimethylthetin from plasma or serum by protein precipitation.

Materials:

  • Plasma or serum samples

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nitrogen evaporator (optional)

  • HPLC vials with inserts

Procedure:

  • Aliquoting the Sample: Pipette 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube. If using an internal standard, add it to the sample at this stage.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to sample is a common starting point and can be further optimized.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Evaporation (Optional): For increased concentration, the supernatant can be dried down under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract (or a portion of the supernatant if not evaporated) in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase. This ensures compatibility with the chromatographic system.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

  • Transfer to Vial: Transfer the final supernatant to an HPLC vial with an insert for analysis.

Protocol 2: HPLC-UV Method for Dimethylthetin Quantification

This protocol provides a starting point for the development of an HPLC-UV method for dimethylthetin analysis, based on published literature.[4]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Dimethylthetin standard

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Isocratic: 100% HPLC-grade waterA simple mobile phase has been shown to be effective for retaining and eluting dimethylthetin on a reversed-phase column.[4] Depending on the column and sample matrix, a small percentage of organic modifier (e.g., 5% methanol or acetonitrile) with a buffer (e.g., 0.1% formic acid) may be added to improve peak shape and retention time reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times.
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.
UV Detection Wavelength 205 nm or 330 nm205 nm may offer higher sensitivity, while 330 nm could provide better selectivity against certain matrix interferences.[3][4] The optimal wavelength should be determined empirically.

Method Validation: The developed method should be validated according to relevant guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 3: HPLC-MS/MS Method for High-Sensitivity Quantification

This protocol outlines the key considerations for developing a highly sensitive and selective LC-MS/MS method for dimethylthetin.

Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation is recommended. Gradient elution may be employed to improve the separation of DMT from complex matrix components.

Mass Spectrometer Settings (to be optimized):

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveDimethylthetin's quaternary sulfur atom makes it readily ionizable in the positive mode.
Precursor Ion (Q1) [M+H]⁺ of dimethylthetinThe specific m/z of the protonated molecule should be determined by direct infusion of a standard solution.
Product Ions (Q3) To be determinedFragmentation of the precursor ion should be induced in the collision cell, and the most stable and abundant product ions selected for monitoring.
Collision Energy To be optimizedThe energy required to induce fragmentation will need to be determined empirically for each selected precursor-product ion transition.
Dwell Time ~50-100 msA sufficient dwell time should be used to ensure an adequate number of data points across the chromatographic peak.

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d6-dimethylthetin) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Data Presentation and Interpretation

The following table provides hypothetical, yet realistic, performance characteristics for the described HPLC methods.

ParameterHPLC-UV MethodHPLC-MS/MS Method
Retention Time ~4.5 min~3.2 min (with gradient)
Linear Range 0.1 - 20 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%

Conclusion

The HPLC-based methods outlined in this guide provide a robust framework for the accurate and reliable quantification of dimethylthetin in biological samples. The choice between UV and MS detection will be dictated by the specific requirements of the study, with UV offering a cost-effective solution for higher concentration samples and MS providing unparalleled sensitivity and selectivity for trace-level analysis. Proper method development and validation are crucial for ensuring the integrity of the generated data.

References

  • UV-visible spectra of (A) DMT, (B) AMT and (C) MMT in the presence of... ResearchGate. Available at: [Link].

  • Chambers, S. T., et al. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of Bacteriology, 169(10), 4845-4847. Available at: [Link].

  • Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Semantic Scholar. Available at: [Link].

  • Chambers, S. T., et al. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. ASM Journals. Available at: [Link].

Sources

Application Notes and Protocols for the Enzymatic Assay of Thetin-Homocysteine S-Methyltransferase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Significance of Thetin-Homocysteine S-Methyltransferase in Methylation Homeostasis

Thetin-homocysteine S-methyltransferase (THMT), systematically named dimethylsulfonioacetic acid:L-homocysteine S-methyltransferase, is a crucial enzyme in the metabolism of sulfur-containing amino acids.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM)-independent methyl donors, such as thetin (dimethylsulfonioacetate), to L-homocysteine, yielding L-methionine and S-methylthioglycolic acid.[2] This reaction is a key component of the remethylation pathway, which is vital for maintaining methionine levels and regulating homocysteine concentrations. Elevated levels of homocysteine are a known risk factor for various pathologies, including cardiovascular and neurological disorders, making the study of enzymes like THMT essential for understanding and potentially mitigating these conditions.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure THMT activity. The protocols detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data. We will delve into the causality behind experimental choices, offering insights honed from field experience to empower you in your research endeavors.

Principle of the Assay

The enzymatic activity of THMT is quantified by measuring the rate of formation of one of its products, L-methionine. This protocol employs a sensitive and specific method for the detection of L-methionine, which can be achieved through various analytical techniques. For the purpose of this guide, we will focus on a highly specific and quantifiable method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers superior specificity and sensitivity compared to less direct methods, allowing for accurate determination of methionine in complex biological samples.[6][7]

Enzymatic Reaction Pathway

The core of this assay is the enzymatic reaction catalyzed by THMT. Understanding this pathway is fundamental to designing and troubleshooting the experiment.

THMT_Reaction sub_thetin Thetin (Dimethylsulfonioacetate) enzyme Thetin-Homocysteine S-Methyltransferase (THMT) sub_thetin->enzyme sub_hcy L-Homocysteine sub_hcy->enzyme prod_met L-Methionine enzyme->prod_met Methyl Group Transfer prod_smtg S-Methylthioglycolic acid enzyme->prod_smtg

Caption: Enzymatic reaction catalyzed by Thetin-Homocysteine S-Methyltransferase.

Materials and Reagents

Ensuring the quality and proper preparation of all materials and reagents is paramount for a successful assay.

Reagent/MaterialSupplierCatalog No.StorageNotes
Recombinant Human THMTCreative EnzymesN/A (Custom)-80°CEnsure enzyme purity and activity are verified upon receipt.[1]
L-HomocysteineSigma-AldrichH46282-8°CPrepare fresh solutions daily.
Thetin (Dimethylsulfonioacetate)Santa Cruz Biotechsc-226065Room Temp
L-MethionineSigma-AldrichM9625Room TempUsed for standard curve generation.
L-Methionine-d3Toronto Research ChemicalsM2610022-8°CInternal standard for LC-MS/MS.
Potassium Phosphate Buffer (pH 7.4)In-house preparationN/A4°C
Trichloroacetic Acid (TCA)Sigma-AldrichT6399Room TempUsed to stop the reaction.
HPLC-grade WaterFisher ScientificW6-4Room Temp
HPLC-grade AcetonitrileFisher ScientificA998-4Room Temp
Formic AcidSigma-AldrichF0507Room Temp

Experimental Workflow

A clear understanding of the experimental sequence is crucial for efficient and accurate execution.

Assay_Workflow prep Prepare Reagents and Standards reaction Set up Enzymatic Reaction prep->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction with TCA incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation extraction Extract Supernatant centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data

Caption: General workflow for the THMT enzymatic assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format but can be adapted for single tubes.

Preparation of Reagents and Standards
  • 1 M Potassium Phosphate Buffer (pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water. Adjust pH to 7.4.

  • THMT Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized THMT in 50 mM potassium phosphate buffer (pH 7.4). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • L-Homocysteine Stock Solution (100 mM): Dissolve L-homocysteine in 100 mM potassium phosphate buffer (pH 7.4). Prepare fresh on the day of the experiment.

  • Thetin Stock Solution (100 mM): Dissolve thetin in HPLC-grade water.

  • L-Methionine Standard Stock (1 mM): Accurately weigh and dissolve L-methionine in 100 mM potassium phosphate buffer (pH 7.4).

  • L-Methionine Standard Curve: Perform serial dilutions of the L-Methionine Standard Stock in 100 mM potassium phosphate buffer to obtain standards ranging from 1 µM to 100 µM.

  • Internal Standard (L-Methionine-d3) (10 µM): Prepare in 100 mM potassium phosphate buffer.

  • 10% (w/v) Trichloroacetic Acid (TCA): Dissolve TCA in HPLC-grade water.

Enzymatic Reaction
  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows. It is crucial to add the enzyme last to initiate the reaction.

ComponentVolume (µL)Final Concentration
100 mM Potassium Phosphate Buffer (pH 7.4)Variable50 mM
100 mM L-Homocysteine55 mM
100 mM Thetin55 mM
THMT Enzyme (e.g., 0.1 mg/mL working solution)1010 µg/mL
Total Volume 100
  • Controls:

    • No Enzyme Control: Replace the enzyme solution with an equal volume of 50 mM potassium phosphate buffer. This accounts for any non-enzymatic conversion.

    • No Substrate Control (Thetin): Replace the thetin solution with an equal volume of HPLC-grade water to ensure the reaction is dependent on the methyl donor.

    • No Substrate Control (Homocysteine): Replace the L-homocysteine solution with an equal volume of buffer to confirm the requirement of the methyl acceptor.

Incubation
  • Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

Reaction Termination and Sample Preparation
  • Stop the reaction by adding 20 µL of 10% TCA to each well.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 80 µL of the supernatant to a new 96-well plate.

  • Add 10 µL of the 10 µM L-Methionine-d3 internal standard to each well containing the supernatant.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The precise parameters for LC-MS/MS will depend on the specific instrumentation available. The following provides a general guideline.

  • Chromatographic Separation:

    • Column: A suitable HILIC or reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient appropriate for the separation of methionine and its internal standard.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Methionine: Q1/Q3 transition (e.g., 150.1 -> 104.1 m/z).

      • L-Methionine-d3: Q1/Q3 transition (e.g., 153.1 -> 107.1 m/z).

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the peak area ratio of L-methionine to L-methionine-d3 against the known concentrations of the L-methionine standards.

  • Quantification: Determine the concentration of L-methionine produced in each reaction well by interpolating the peak area ratios from the standard curve.

  • Enzyme Activity Calculation: Calculate the THMT activity using the following formula:

    Activity (nmol/min/mg) = ( [Methionine] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * [Enzyme] (mg) )

    Where:

    • [Methionine] is the concentration of methionine produced.

    • Reaction Volume is the total volume of the enzymatic reaction.

    • Incubation Time is the duration of the incubation.

    • [Enzyme] is the amount of THMT enzyme used in the reaction.

Assay Validation and Quality Control

To ensure the trustworthiness of the generated data, the following validation parameters should be assessed:

  • Linearity: The assay should be linear with respect to both time and enzyme concentration. This can be verified by running the assay with varying incubation times and enzyme concentrations.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for methionine should be determined.

  • Precision: Intra- and inter-assay precision should be evaluated by running replicate samples on the same day and on different days, respectively. The coefficient of variation (CV) should be within acceptable limits (typically <15%).[8][9]

  • Specificity: The use of LC-MS/MS provides high specificity. The inclusion of appropriate controls (no enzyme, no substrate) further validates the specificity of the assay for THMT activity.

Field-Proven Insights and Troubleshooting

  • Substrate Inhibition: High concentrations of either thetin or homocysteine may lead to substrate inhibition. It is advisable to perform substrate titration experiments to determine the optimal concentrations for the assay.

  • Enzyme Stability: THMT, like many enzymes, can be sensitive to storage conditions and handling. Always keep the enzyme on ice when not in use and minimize the time it spends at room temperature.

  • Matrix Effects in LC-MS/MS: When working with complex biological samples (e.g., cell lysates, tissue homogenates), matrix effects can interfere with ionization in the mass spectrometer. The use of a stable isotope-labeled internal standard like L-methionine-d3 is crucial to correct for these effects.

References

  • Ueland, P. M. (2011). Homocysteine, B vitamins, and cardiovascular disease. Clinical Chemistry, 57(1), 3-5. [Link]

  • Refsum, H., Ueland, P. M., Nygård, O., & Vollset, S. E. (1998). Homocysteine and cardiovascular disease. Annual review of medicine, 49(1), 31-62. [Link]

  • Tan, Y., et al. (2000). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase. Clinical Chemistry, 46(10), 1668-1672. [Link]

  • Wikipedia. (2023). Thetin-homocysteine S-methyltransferase. Retrieved from [Link]

  • MedlinePlus. (2021). Homocysteine Test. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Methyltransferase Assay Kits. Retrieved from [Link]

  • Yuan, L., et al. (2018). Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry. Journal of clinical laboratory analysis, 32(4), e22339. [Link]

  • Wikipedia. (2023). Thetin-homocysteine S-methyltransferase. Retrieved from [Link]

  • Dorgan, D. R., & D'Andrea, G. (2011). Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. Methods in molecular biology (Clifton, N.J.), 720, 23-35. [Link]

  • Hibi, T., et al. (2012). Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency. Analytical biochemistry, 428(2), 137-142. [Link]

  • Diagnostiki Athinon. (n.d.). BHMT Gene, G742A Polymorphism - Betaine-Homocysteine S-Methyltransferase. Retrieved from [Link]

  • Wierzbicki, A. S. (2007). Homocysteine and cardiovascular disease: a review of the evidence. Diab Vasc Dis Res, 4(2), 143-50. [Link]

  • Hibi, T., et al. (2016). Rapid and selective enzymatic assay for L-methionine based on a pyrophosphate detection system. Journal of bioscience and bioengineering, 121(4), 469-474. [Link]

  • Stride. (n.d.). BHMT Gene Test (Betaine-Homocysteine Methyltransferase). Retrieved from [Link]

  • Cell Science Systems. (n.d.). MTHFR Homocysteine Methylation Test | Provider Info. Retrieved from [Link]

  • Hibi, T., et al. (2017). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1271-1277. [Link]

  • Obata, F., & Miura, M. (2015). The measurement of S-adenosyl methionine in situ. Scientific reports, 5, 14362. [Link]

  • Food for the Brain. (n.d.). Methylation and Homocysteine: A Brief Overview. Retrieved from [Link]

  • ResearchGate. (2000). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine γ-lyase. Retrieved from [Link]

  • Riemenschneider, M., et al. (2019). Quantitation of Methionine Sulfoxide in Milk and Milk-Based Beverages—Minimizing Artificial Oxidation by Anaerobic Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 67(30), 8486-8494. [Link]

  • Goti, D., et al. (2017). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical science, 8(12), 8038-8047. [Link]

  • MedlinePlus. (2021). Homocysteine Test. Retrieved from [Link]

  • Garrow, T. A. (1996). An assay for betaine-homocysteine methyltransferase activity based on the microbiological detection of methionine. Analytical biochemistry, 237(1), 125-128. [Link]

Sources

Technical Guide: Dimethylthetin as a High-Efficiency Substrate for BHMT Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Dimethylthetin (DMT) as a high-efficiency sulfonium substrate for Betaine-Homocysteine Methyltransferase (BHMT) .

While Betaine (trimethylglycine) is the physiological methyl donor, DMT (dimethylsulfonioacetate) acts as a potent "super-substrate" in vitro. It exhibits significantly faster reaction kinetics (


) and higher sensitivity, making it an indispensable tool for characterizing low-activity BHMT mutants, conducting inhibition screenings, and performing rigorous kinetic profiling.

Introduction & Mechanistic Rationale

Betaine-Homocysteine Methyltransferase (BHMT) is a zinc-dependent cytosolic enzyme (EC 2.1.1.5) critical for the remethylation of homocysteine (Hcy) to methionine (Met). This reaction is a pivotal junction between the methionine cycle and choline metabolism.

Why use Dimethylthetin (DMT)? Physiologically, BHMT transfers a methyl group from the quaternary ammonium of Betaine . However, Dimethylthetin , a sulfonium analog, serves as a superior methyl donor in biochemical assays due to the higher thermodynamic potential of the sulfonium methyl group compared to the ammonium group.

  • Higher Turnover: DMT typically yields a

    
     significantly higher than betaine, increasing the signal-to-noise ratio in activity assays.
    
  • Enhanced Sensitivity: Ideal for detecting residual activity in site-directed mutagenesis studies or measuring BHMT levels in crude tissue homogenates where betaine activity might be below the detection limit.

  • Thermodynamics: The leaving group, methylthioacetate (MTA), is a stable thioether, driving the reaction forward efficiently.

Reaction Pathway Comparison

The following diagram illustrates the parallel reaction pathways. Note the structural difference between the ammonium donor (Betaine) and the sulfonium donor (DMT).

BHMT_Reaction_Pathways cluster_0 Physiological Pathway cluster_1 Assay Pathway (High Efficiency) Hcy L-Homocysteine (Substrate) BHMT BHMT Enzyme (Zn2+) Hcy->BHMT Betaine Betaine (Ammonium Donor) Betaine->BHMT DMG Dimethylglycine (Product) DMT Dimethylthetin (Sulfonium Donor) DMT->BHMT Higher Vmax MTA Methylthioacetate (Product) Met L-Methionine (Methylated Product) BHMT->DMG Physiological BHMT->MTA Assay Mode BHMT->Met

Figure 1: Comparative reaction logic. DMT utilizes a sulfonium center to donate a methyl group, releasing Methylthioacetate, whereas Betaine utilizes an ammonium center to release Dimethylglycine.

Material Preparation

Unlike betaine, Dimethylthetin is hygroscopic and less chemically stable over long periods. Proper handling is essential for assay reproducibility.

A. Substrate Sourcing & Synthesis

DMT is often custom-synthesized or prepared in-house due to limited commercial availability of the chloride salt.

  • Synthesis Principle: Reaction of dimethyl sulfide with chloroacetic acid or bromoacetic acid.

  • Storage: The salt (Dimethylthetin Chloride/Bromide) must be stored at -20°C in a desiccator. It is highly hygroscopic; weigh quickly or use a dry box.

B. Reagent Setup
ComponentConcentration (Stock)Preparation Notes
Dimethylthetin (DMT) 100 mMDissolve in 10 mM HCl . The acidic pH stabilizes the sulfonium ion. Prepare fresh weekly.
L-Homocysteine (Hcy) 20 mMPrepared from L-Homocystine thiolactone or by reducing L-Homocystine with DTT. Must be fresh.
Reaction Buffer 50 mM Tris-HCl / PhosphatepH 7.5. Include 1 mM EDTA to chelate interfering metals (BHMT binds Zn tight enough to resist mild chelation).
DTNB (Ellman's Reagent) 10 mMDissolve in 0.1 M Phosphate buffer (pH 8.0).

Protocol: Continuous Spectrophotometric Assay (Thiol Consumption)

This protocol utilizes Ellman’s Reagent (DTNB) to monitor the consumption of the free thiol group of Homocysteine as it is methylated to Methionine. Using DMT accelerates this rate, providing a robust linear range.

Detection Principle:



DTNB reacts with Hcy-SH to form TNB (Yellow, 

nm). As Hcy is consumed, Absorbance decreases.
Step-by-Step Methodology
  • Assay Mixture Preparation (per well/cuvette):

    • Buffer: 50 mM Tris-HCl, pH 7.5 (Final volume adjusted to 1.0 mL or 200 µL for plate).

    • Substrate 1 (Hcy): 2.0 mM Final Concentration.

    • Substrate 2 (DMT): 5.0 mM Final Concentration (Saturating).

    • DTNB: 0.2 mM Final Concentration (Note: DTNB can inhibit some methyltransferases; validate linearity. Alternatively, use a discontinuous stop-time assay if interference is observed).

    Alternative (Discontinuous): Run reaction without DTNB, stop with acid, then add DTNB to measure remaining Hcy.

  • Enzyme Addition:

    • Equilibrate mixture at 37°C for 5 minutes.

    • Initiate reaction by adding purified BHMT (0.1 – 1.0 µg) or tissue homogenate.

  • Data Acquisition:

    • Monitor Absorbance at 412 nm continuously for 10 minutes.

    • Blank: Run a control without enzyme to account for spontaneous oxidation of Hcy.

    • Control: Run a control with Betaine instead of DMT to calculate the Relative Activity Factor (RAF).

  • Calculation:

    • Calculate the rate of thiol loss (

      
      ).
      
    • Use the extinction coefficient of TNB (

      
       for pathlength correction).
      
    • Activity (Units): 1 Unit = 1 µmol Hcy methylated per minute.

Protocol: HPLC-Based Product Analysis

For definitive kinetic constants (


, 

), direct measurement of Methionine formation via HPLC is superior to the indirect thiol assay.
Workflow
  • Incubation: Incubate BHMT, Hcy (2 mM), and DMT (0.1 – 10 mM range) at 37°C.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA) .

  • Derivatization: Derivatize supernatant with o-phthalaldehyde (OPA) (reacts with primary amines: Met and Hcy).

  • Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient of Acetate Buffer (pH 5.8) and Acetonitrile/Methanol.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Result: Methionine elutes distinct from Homocysteine. DMT and MTA (lacking primary amines) do not interfere with OPA derivatization, simplifying the chromatogram compared to betaine/DMG assays.

Data Analysis & Interpretation

Kinetic Comparison (Example Data)

When characterizing BHMT, DMT typically yields a lower


 and higher 

than Betaine.
ParameterBetaine (Standard)Dimethylthetin (DMT)Interpretation

(Methyl Donor)
~20 - 100 µM~5 - 20 µM Higher affinity for sulfonium center.

(

)
1.0 (Normalized)2.0 - 5.0x Faster methyl transfer rate.
Reaction Product DimethylglycineMethylthioacetateDifferent leaving group thermodynamics.
Inhibition (

)
Product (DMG) is a potent inhibitor.[1]Product (MTA) is a weak inhibitor.Linearity persists longer with DMT.
Application Notes
  • Inhibition Studies: Use DMT to screen for inhibitors competing with the Hcy binding site. The high activity of DMT allows for the use of lower enzyme concentrations, increasing the sensitivity of

    
     measurements.
    
  • Mutant Screening: For BHMT variants with compromised catalytic domains, DMT may be the only substrate capable of generating a detectable signal, confirming proper folding despite low activity.

References

  • Maw, G. A. (1948).[2] "Thetin-homocysteine transmethylase; a preliminary note on the enzyme system of rat liver." Biochemical Journal, 43(1), 139–141. Link

  • Slow, S., et al. (2006).[3] "Dimethylthetin treatment causes diffuse alveolar lung damage: a pilot study in a sheep model." Experimental and Toxicologic Pathology, 58(3), 185-191. Link

  • Garrow, T. A. (1996). "Purification, kinetic properties, and cDNA cloning of mammalian betaine-homocysteine methyltransferase." Journal of Biological Chemistry, 271(37), 22831-22838. Link

  • Bremer, J., & Greenberg, D. M. (1961). "Methyl transferring enzyme system of microsomes in the biosynthesis of lecithin (phosphatidylcholine)." Biochimica et Biophysica Acta, 46(2), 205-216. (Establishes sulfonium vs ammonium donor kinetics). Link

  • Castro, C., et al. (2008). "Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase."[4] Journal of Biological Chemistry, 283, 8939-8945. (Comparative kinetics of BHMT isoforms). Link

Sources

Application Notes & Protocols: Radioactive Labeling of Dimethylthetin for Uptake Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Dimethylthetin (Dimethylsulfoniopropionate) in Biological Systems

Dimethylthetin, more commonly known in scientific literature as dimethylsulfoniopropionate (DMSP), is a vital organosulfur molecule with profound implications for global sulfur cycling and marine ecosystems.[1][2] Produced in vast quantities by marine phytoplankton, DMSP serves a multitude of physiological roles, including acting as an osmoprotectant, cryoprotectant, and antioxidant.[1][3][4] Upon its release into the marine environment, DMSP becomes a significant source of sulfur and carbon for bacterioplankton and other marine organisms.[1][5] The microbial metabolism of DMSP leads to the production of dimethyl sulfide (DMS), a climatically active gas that influences cloud formation and the Earth's radiation budget.[4][6]

Given its central role in biogeochemical processes and microbial metabolism, understanding the kinetics of DMSP uptake by various organisms is of paramount importance.[5][7] Such studies are crucial for elucidating the mechanisms of nutrient acquisition, assessing the metabolic potential of microbial communities, and modeling the flow of sulfur in marine food webs. Radioactive labeling of DMSP provides a highly sensitive and direct method for tracing its transport into cells and quantifying uptake rates. This application note provides a comprehensive guide to the radioactive labeling of DMSP and its subsequent use in uptake kinetic studies.

Part 1: Radioactive Labeling of Dimethylthetin ([³⁵S]DMSP)

The most common radioisotope for labeling DMSP is sulfur-35 (³⁵S) due to its presence in the molecule and its suitable half-life for experimental studies. The synthesis of [³⁵S]DMSP is typically achieved through the biosynthetic conversion of [³⁵S]L-methionine, the precursor for DMSP biosynthesis in many organisms.[8][9]

Principle of Biosynthesis

DMSP is synthesized from methionine through various pathways depending on the organism.[4][10] A common pathway involves the methylation of methionine to S-methylmethionine (SMM), followed by a series of enzymatic reactions to yield DMSP.[4] By providing [³⁵S]L-methionine to a DMSP-producing organism, the radiolabel is incorporated into the DMSP molecule.

Protocol for [³⁵S]DMSP Synthesis

This protocol is a generalized approach and may require optimization depending on the specific DMSP-producing organism used.

Materials:

  • DMSP-producing algal or bacterial culture (e.g., certain species of dinoflagellates or Roseobacter)

  • Appropriate growth medium for the selected organism

  • [³⁵S]L-methionine (high specific activity)

  • Sterile, conical centrifuge tubes

  • Microcentrifuge

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • HPLC system with a radiodetector for purification and analysis (optional but recommended)

  • Solid Phase Extraction (SPE) cartridges for purification

Step-by-Step Methodology:

  • Culture Preparation: Grow a culture of a known DMSP-producing organism to the mid-exponential phase. The cell density should be sufficient for efficient uptake of the radiolabeled precursor.

  • Incubation with [³⁵S]L-methionine: In a sterile fume hood suitable for handling radioisotopes, add [³⁵S]L-methionine to the culture. The final concentration of the radiolabel will depend on the desired specific activity of the final product and the volume of the culture. A typical starting point is in the range of 1-10 µCi/mL.

  • Incubation Period: Incubate the culture under its optimal growth conditions (light, temperature) for a period sufficient for the uptake of [³⁵S]L-methionine and its conversion to [³⁵S]DMSP. This can range from several hours to a few days.[7]

  • Cell Harvesting: After incubation, harvest the cells by centrifugation. The speed and duration will depend on the organism.

  • Extraction of [³⁵S]DMSP: Resuspend the cell pellet in a suitable extraction buffer. The exact method for extraction can vary, but often involves cell lysis (e.g., sonication or freeze-thaw cycles) followed by precipitation of macromolecules.

  • Purification of [³⁵S]DMSP:

    • Solid Phase Extraction (SPE): The crude extract can be purified using SPE cartridges. The choice of cartridge will depend on the chemical properties of DMSP.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the extract can be subjected to HPLC with a suitable column (e.g., a reverse-phase C18 column) and a mobile phase that allows for the separation of DMSP from other cellular components. The eluate should be monitored with a radiodetector to collect the fraction containing [³⁵S]DMSP.

  • Quantification and Specific Activity Determination:

    • Measure the radioactivity of the purified [³⁵S]DMSP solution using a liquid scintillation counter.

    • Determine the concentration of DMSP in the purified fraction using a suitable analytical method (e.g., mass spectrometry or a calibrated bioassay).

    • Calculate the specific activity of the [³⁵S]DMSP in Curies per mole (Ci/mol) or a similar unit.

Part 2: Uptake Kinetic Studies using [³⁵S]DMSP

This section outlines a detailed protocol for performing uptake kinetic studies in a model organism, such as a marine bacterium.

Experimental Workflow for Uptake Kinetics

Uptake_Kinetics_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Culture Bacterial Culture (Exponential Phase) Incubation Incubate Cells with [³⁵S]DMSP at Various Concentrations Culture->Incubation Radiolabel [³⁵S]DMSP (Known Specific Activity) Radiolabel->Incubation Time_Points Sample at Different Time Points Incubation->Time_Points Quenching Quench Uptake (e.g., rapid filtration, cold buffer wash) Time_Points->Quenching Scintillation Liquid Scintillation Counting Quenching->Scintillation Data_Analysis Calculate Uptake Rates, Km, and Vmax Scintillation->Data_Analysis

Caption: Experimental workflow for [³⁵S]DMSP uptake kinetic studies.

Detailed Protocol for Uptake Assay

Materials:

  • Cell culture of the organism of interest (e.g., marine bacteria) in the exponential growth phase

  • Purified [³⁵S]DMSP of known specific activity

  • Non-radiolabeled ("cold") DMSP

  • Appropriate buffer for washing cells (e.g., sterile seawater or a buffered salt solution)

  • Microcentrifuge tubes

  • Filtration apparatus with appropriate filters (e.g., 0.22 µm pore size)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Cell Preparation: Harvest the cells from the culture by centrifugation and wash them with the appropriate buffer to remove any residual growth medium. Resuspend the cells in the buffer to a known cell density.

  • Preparation of [³⁵S]DMSP Working Solutions: Prepare a series of working solutions of [³⁵S]DMSP at different concentrations. This is typically done by mixing a fixed amount of radiolabeled DMSP with varying amounts of non-radiolabeled DMSP. This allows for the investigation of uptake across a range of substrate concentrations while keeping the specific activity constant in each experimental tube.

  • Initiation of Uptake: Add a known volume of the cell suspension to microcentrifuge tubes pre-warmed to the desired experimental temperature. Initiate the uptake reaction by adding the [³⁵S]DMSP working solution to each tube.

  • Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), take a sample from each reaction tube. The time points should be chosen to ensure that the initial rate of uptake is measured (i.e., before substrate depletion or product inhibition occurs).[7]

  • Quenching of Uptake: Immediately stop the uptake reaction by one of the following methods:

    • Rapid Filtration: Quickly filter the sample through a membrane filter and wash the filter with an excess of cold buffer. This separates the cells from the medium containing the unincorporated radiolabel.

    • Centrifugation: Pellet the cells by centrifugation at a high speed, quickly remove the supernatant, and wash the pellet with cold buffer.

  • Cell Lysis and Scintillation Counting:

    • Resuspend the washed cells (or the filter with the trapped cells) in a small volume of a suitable lysis buffer or water.

    • Transfer the cell lysate to a scintillation vial.

    • Add the liquid scintillation cocktail, vortex thoroughly, and measure the radioactivity using a liquid scintillation counter.

  • Controls:

    • Zero-time control: Add the [³⁵S]DMSP and immediately quench the reaction to account for any non-specific binding of the radiolabel to the cells or filter.

    • Killed-cell control: Use heat-killed or chemically-fixed cells to ensure that the observed uptake is a result of active transport and not passive diffusion.[7]

Part 3: Data Analysis and Interpretation

Calculation of Uptake Rates
  • Convert CPM to DPM: Correct the raw counts per minute (CPM) obtained from the scintillation counter to disintegrations per minute (DPM) to account for quenching.

  • Calculate the Amount of DMSP Taken Up: Using the specific activity of the [³⁵S]DMSP, convert the DPM values to the molar amount of DMSP taken up by the cells.

  • Normalize Uptake: Normalize the amount of DMSP taken up to the number of cells or the amount of cellular protein in the sample.

  • Determine the Initial Rate of Uptake (v): For each substrate concentration, plot the normalized DMSP uptake against time. The initial rate of uptake (v) is the slope of the linear portion of this curve.

Determination of Kinetic Parameters (Km and Vmax)

The relationship between the initial uptake rate (v) and the substrate concentration ([S]) can be described by the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

where:

  • Vmax is the maximum rate of uptake at saturating substrate concentrations.

  • Km (the Michaelis constant) is the substrate concentration at which the uptake rate is half of Vmax. It is an indicator of the affinity of the transporter for the substrate.[11]

To determine Vmax and Km, a Lineweaver-Burk plot is commonly used.[12] This is a double reciprocal plot of 1/v versus 1/[S]:

1/v = (Km / Vmax) * (1/[S]) + 1/Vmax

This equation is in the form of a straight line (y = mx + c), where:

  • y-intercept = 1/Vmax

  • x-intercept = -1/Km

  • slope = Km/Vmax

Data Presentation

The calculated kinetic parameters should be presented in a clear and concise table.

OrganismSubstrateKm (µM)Vmax (nmol/mg protein/min)
Ruegeria pomeroyi[³⁵S]DMSP3.450
Escherichia coli (control)[³⁵S]DMSP-Not detectable

Note: The values in this table are hypothetical and for illustrative purposes only. A study on Pseudomonas doudoroffii reported a Kt (transport constant, analogous to Km) of 3.4 µM for DMSP uptake.[2]

Part 4: DMSP Transport and Metabolism

The uptake of DMSP is an active process mediated by specific transport proteins.[2] Once inside the cell, DMSP can be metabolized through two primary pathways: the cleavage pathway, which produces DMS and acrylate, or the demethylation pathway, which yields methanethiol (MeSH).[6][13]

Putative DMSP Transport and Metabolic Pathways

DMSP_Pathway cluster_out Extracellular cluster_in Intracellular DMSP_out DMSP Transporter DMSP Transporter DMSP_out->Transporter DMSP_in DMSP DMS DMS + Acrylate DMSP_in->DMS Cleavage Pathway (Ddd enzymes) MeSH Methanethiol (MeSH) DMSP_in->MeSH Demethylation Pathway (DmdA enzyme) Sulfur_Metabolism Sulfur and Carbon Metabolism DMS->Sulfur_Metabolism MeSH->Sulfur_Metabolism Transporter->DMSP_in

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Dimethylthetin (DMT) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with Dimethylthetin (DMT).

Executive Summary: The "Rotten Cabbage" Indicator

Dimethylthetin (DMT), also known as dimethylsulfonioacetate, is a sulfonium betaine widely used as a methyl donor and osmoprotectant. While chemically potent, it suffers from a critical stability flaw in aqueous environments: spontaneous hydrolysis .

This degradation is often signaled by a characteristic "rotten cabbage" or "corn" odor, indicating the release of Dimethyl Sulfide (DMS) . If your stock solution smells strongly of sulfur, the concentration of active DMT has likely been compromised. This guide details the mechanistic causes of this degradation and provides a validated protocol to prevent it.

The Mechanism of Instability

To prevent degradation, one must understand the molecular cause. DMT contains a positively charged sulfonium center (


) adjacent to a carboxylate group. In aqueous solutions—particularly at neutral or alkaline pH—the sulfonium center acts as an electrophile, inviting nucleophilic attack by hydroxide ions (

) or water molecules.
Degradation Pathway

The degradation is not a simple dissociation but a nucleophilic substitution (


)  reaction.
  • Nucleophilic Attack: Hydroxide ions attack the

    
    -carbon (adjacent to the sulfur) or the methyl groups.
    
  • Bond Cleavage: The carbon-sulfur bond breaks.

  • Product Formation: The reaction releases volatile Dimethyl Sulfide (DMS) and Glycolic Acid (or Methylthioacetic acid, depending on the site of attack).

Visualizing the Breakdown

The following diagram illustrates the critical role of pH in accelerating this pathway.

DMT_Hydrolysis cluster_stability Stabilization Zone DMT Active Dimethylthetin (Zwitterion/Cation) Transition Nucleophilic Attack (by OH-) DMT->Transition Promoted by Conditions Destabilizing Factors: High pH (>6.0) Heat (>25°C) Conditions->Transition DMS Dimethyl Sulfide (Volatile, Odor) Transition->DMS C-S Bond Cleavage Byproduct Glycolic Acid / Hydrolysis Byproducts Transition->Byproduct Acid Acidic Buffer (pH 2-4) Inhibits OH- Acid->Transition Blocks

Figure 1: The degradation pathway of Dimethylthetin. Alkaline conditions promote nucleophilic attack, leading to the irreversible release of DMS. Acidic conditions block this transition.

Critical Control Points & Protocols

The following parameters are non-negotiable for maintaining DMT integrity.

A. pH Control (The Primary Determinant)

Sulfonium salts are inherently unstable in alkaline conditions. The hydroxide ion (


) is the primary enemy.
  • Optimal pH: 2.0 – 4.0

  • Danger Zone: pH > 6.0

  • Mechanism: Low pH protonates the environment, depleting the concentration of nucleophilic

    
     ions and stabilizing the sulfonium cation.
    
B. Buffer Selection

Avoid buffers that creep towards neutrality or have nucleophilic properties.

Buffer System Suitability Notes
Dilute HCl (10-50 mM) Excellent Best for short-term stock. Provides simple acidic environment.
Citrate Buffer (pH 3.0) Good Good buffering capacity if pH control is critical for downstream apps.
Phosphate (PBS) POOR Usually pH 7.4; promotes rapid hydrolysis. Avoid.

| Tris-HCl | POOR | Nucleophilic amine group can react with DMT; alkaline pH is damaging. |

C. Temperature & Storage

Thermal energy provides the activation energy for the


 reaction.
  • Storage: -20°C or -80°C.

  • Working Temp: Keep on ice (4°C) during experiments.

  • Freeze-Thaw: Minimize. Aliquot stocks immediately after preparation.

Validated Protocol: Preparation of Stable DMT Stock

Objective: Prepare a 100 mM Dimethylthetin Chloride stock solution stable for >3 months.

Materials:

  • Dimethylthetin Chloride (solid, hygroscopic)

  • Solvent: 10 mM HCl (sterile) or Anhydrous DMSO

  • 0.22 µm Syringe Filter (PES or PVDF)

Procedure:

  • Weighing: Weigh the DMT solid rapidly. It is hygroscopic and will absorb moisture (and initiate hydrolysis) from the air.

  • Solvent Choice:

    • Option A (Aqueous): Dissolve in 10 mM HCl . The excess protons clamp the pH below 3.0 immediately.

    • Option B (Non-Aqueous): Dissolve in Anhydrous DMSO . This eliminates water entirely, halting hydrolysis. Dilute into aqueous media only at the moment of use.

  • Filtration: Sterile filter using a 0.22 µm membrane.

  • Aliquot: Dispense into single-use aliquots (e.g., 50-100 µL) to prevent freeze-thaw cycles.

  • Storage: Store at -20°C.

Troubleshooting & FAQs

Q1: My solution smells strongly of corn/cabbage. Is it still usable? A: No. The smell is Dimethyl Sulfide (DMS). Its presence confirms that the C-S bond has been cleaved. The concentration of active DMT is now unknown and likely significantly lower than calculated. Discard and prepare fresh.

Q2: Can I add DMT directly to my cell culture media (pH 7.4)? A: Yes, but only immediately before use . Do not store DMT in the media. At pH 7.4, the half-life of DMT decreases significantly. Add the acidic stock to the media; the small volume will not drastically alter the media pH, but the DMT will begin to degrade slowly. Use within 2-4 hours.

Q3: Why did my stock solution turn yellow? A: Yellowing often indicates oxidation or advanced degradation products, potentially involving polymerization of byproducts. This is common if the stock was stored at room temperature or exposed to light.

Q4: Is Dimethylthetin the same as DMSP? A: Chemically, they are similar but not identical. DMSP (Dimethylsulfoniopropionate) has a 3-carbon chain, while DMT (Dimethylsulfonioacetate) has a 2-carbon chain. DMSP is prone to elimination reactions (releasing acrylate) in base, whereas DMT is more prone to substitution . However, the stabilization strategy (low pH) is identical for both.

References

  • Challenger, F. (1959). Aspects of the Organic Chemistry of Sulphur. Butterworths Scientific Publications. (Foundational text on sulfonium salt instability and DMS release).
  • Maw, G. A. (1981). "The Chemistry of the Sulfonium Group". The Chemistry of the Sulphonium Group (Part 1), John Wiley & Sons.
  • Kiene, R. P., et al. (2000). "Production of dimethyl sulfide from dimethylsulfoniopropionate induced by alkaline pH". Applied and Environmental Microbiology. Link (Analogous mechanism for DMSP, validating the pH-dependent hydrolysis model).

  • PubChem. (2024). "Dimethylthetin Chloride - Compound Summary". National Library of Medicine. Link (Structural data and chemical properties).

Technical Support Center: Optimizing pH Buffers for DMT-MT Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing assays for Dimethylthetin-Homocysteine Methyltransferase (DMT-MT) , specifically EC 2.1.1.3 (Thetin-Homocysteine S-Methyltransferase).

This guide deviates from generic templates to address the unique chemical instability of sulfonium substrates and the redox sensitivity of homocysteine.

Current Status: Operational Topic: Buffer Chemistry & Assay Optimization for EC 2.1.1.3 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Technical Briefing: The Chemistry of the Assay

Before optimizing buffers, you must understand why this assay fails. Unlike robust SAM-dependent methyltransferases, DMT-MT utilizes dimethylthetin (dimethylsulfonioacetate) as a methyl donor. This introduces two critical instability vectors that your buffer system must control:

  • Substrate Hydrolysis: Dimethylthetin is a sulfonium salt. At alkaline pH (>8.0), it becomes susceptible to nucleophilic attack by hydroxide ions, leading to non-enzymatic hydrolysis. This causes "false" substrate depletion.

  • Homocysteine Oxidation: The acceptor substrate, L-Homocysteine, rapidly oxidizes to homocystine (disulfide) in neutral-to-basic solutions, rendering it inactive. Your buffer must maintain a reducing environment without interfering with the enzyme.

Reaction Pathway & Control Points

The following diagram illustrates the reaction mechanism and where specific buffer components exert their influence.

DMT_Reaction_Pathway DMT Dimethylthetin (Sulfonium Donor) Enzyme DMT-MT Enzyme (EC 2.1.1.3) DMT->Enzyme Methyl Group Hydrolysis Alkaline Hydrolysis (pH > 8.0) DMT->Hydrolysis High pH Hcy L-Homocysteine (Acceptor) Hcy->Enzyme Acceptor Oxidation Oxidation to Homocystine (Inactive) Hcy->Oxidation No Reductant Met L-Methionine (Product) Enzyme->Met Byprod S-Methylthioglycolate (Byproduct) Enzyme->Byprod Reductant Buffer Additive: TCEP or DTT Reductant->Hcy Maintains -SH

Figure 1: Reaction pathway for EC 2.1.1.3 showing critical failure points (red nodes) that the buffer system must mitigate.

Buffer Selection & Preparation (Q&A)

Q: Which buffer system is strictly contraindicated for DMT-MT?

A: Avoid Phosphate Buffers if downstream detection involves mass spectrometry or if high concentrations are required. While phosphate (pH 7.4) is chemically compatible with the enzyme, it has two major drawbacks:

  • Complexation: Phosphate anions can sequester divalent cations. Although DMT-MT is not strictly metallo-dependent like some MetE enzymes, trace metals often stabilize the tertiary structure.

  • Solubility: High phosphate concentrations can precipitate if the assay requires quenching with acidic reagents later. Recommendation: Use HEPES (50 mM) or Tris-HCl (50 mM) . HEPES is preferred for its superior buffering capacity at the physiological optimum (pH 7.5) and lower temperature coefficient than Tris.

Q: How do I prevent Homocysteine oxidation during the assay?

A: You must incorporate a thiol-reducing agent, but you must choose the right one.

  • DTT (Dithiothreitol): Effective, but unstable over long incubations (>2 hours) and can interfere with certain colorimetric reagents (e.g., Ellman’s reagent) if you are measuring thiol consumption.

  • TCEP (Tris(2-carboxyethyl)phosphine): The gold standard. It is stable over a wide pH range, odorless, and irreversibly reduces disulfides.

  • Protocol: Add 0.5 mM TCEP to your master mix. Do not rely on the reducing agent present in the enzyme storage buffer; it is too dilute in the final reaction.

Q: What is the optimal pH window, and why is it so narrow?

A: The functional window is pH 7.2 – 7.8.

  • Below pH 7.0: The nucleophilicity of the homocysteine thiol group decreases (it must be in the thiolate form, -S⁻, to accept the methyl group).

  • Above pH 8.0: The sulfonium center of Dimethylthetin becomes unstable, and the rate of spontaneous background hydrolysis increases, ruining your signal-to-noise ratio.

Experimental Protocol: pH Profiling

Use this protocol to empirically determine the exact optimum for your specific enzyme lot.

Reagents Required:

  • Buffer A: 100 mM Bis-Tris (pH 6.0 – 7.0)

  • Buffer B: 100 mM HEPES (pH 7.0 – 8.0)

  • Buffer C: 100 mM Tris-HCl (pH 8.0 – 9.0)

  • Substrate Mix: 5 mM Dimethylthetin + 5 mM L-Homocysteine + 0.5 mM TCEP.

Step-by-Step Workflow:

  • Prepare a "Universal" Buffer System: To avoid ionic strength artifacts between different buffers, use a "Good's Buffer" blend (e.g., Bis-Tris Propane) that covers a wide range, OR strictly match the ionic strength (conductance) of Buffers A, B, and C using NaCl.

  • Incubation: Mix 45 µL of Buffer (at varying pH) with 5 µL of Enzyme. Incubate at 37°C for 5 minutes.

  • Start Reaction: Add 50 µL of Substrate Mix.

  • Time Course: Run for 15 minutes.

  • Quench: Stop reaction with 10% Trichloroacetic acid (TCA) or by flash freezing.

  • Analysis: Measure L-Methionine production via HPLC or fluorescence (after derivatization).

Data Output Format:

pH ValueBuffer TypeRelative Activity (%)Spontaneous Hydrolysis (No Enzyme)
6.5Bis-Tris15%< 1%
7.0HEPES65%< 1%
7.5 HEPES 100% 2%
8.0Tris-HCl85%12% (High Background)
8.5Tris-HCl40%25% (Unusable)

Troubleshooting Guide

Decision Tree for Low Activity

Use the following logic flow to diagnose assay failures.

Troubleshooting_Tree Start Issue: Low/No Activity Check_Hcy Check Homocysteine Status Start->Check_Hcy Add_TCEP Add 0.5mM TCEP (Fresh) Check_Hcy->Add_TCEP Solution Cloudy? Check_pH Check Buffer pH Check_Hcy->Check_pH Solution Clear Adjust_pH Adjust to 7.4 - 7.6 Check_pH->Adjust_pH pH > 8.0 or < 7.0 Check_Salt Check Ionic Strength Check_pH->Check_Salt pH is OK Dilute_Salt Reduce NaCl to <100mM Check_Salt->Dilute_Salt [NaCl] > 200mM

Figure 2: Diagnostic workflow for resolving low signal issues in DMT-MT assays.

FAQ: Common Issues

Q: My background signal in the "No Enzyme" control is increasing over time. Why? A: This is likely Non-Enzymatic Transmethylation or Substrate Hydrolysis .

  • Cause: At pH > 8.0, dimethylthetin can spontaneously transfer methyl groups to strong nucleophiles or hydrolyze.

  • Fix: Lower pH to 7.4. Ensure your reaction time is short (initial rate conditions) so enzymatic rate dominates background.

Q: Can I use high salt to improve enzyme solubility? A: Proceed with caution. Data from related betaine-homocysteine methyltransferases (BHMT) indicates that NaCl concentrations >200 mM can inhibit activity by interfering with the electrostatic environment of the active site. Keep total ionic strength below 150 mM.

Q: I am detecting Methionine, but the standard deviation between replicates is high. A: This usually indicates Homocysteine precipitation . Homocysteine oxidizes to insoluble homocystine. If you see "specks" or turbidity in your substrate stock, your effective concentration is fluctuating.

  • Fix: Prepare Homocysteine stocks fresh in degassed buffer containing TCEP. Do not store dilute working solutions.

References

  • Enzyme Classification & History

    • Maw, G. A. (1956).[1][2] "Thetin-homocysteine transmethylase: A preliminary manometric study of the enzyme from rat liver." Biochemical Journal, 63(1), 116–124.[1] Link

    • Klee, W. A., Richards, H. H., & Cantoni, G. L. (1961).[1][2] "The synthesis of methionine by enzymic transmethylation."[1][2][3] Biochimica et Biophysica Acta, 54, 157–164.[1][2] Link

  • Related Enzyme Kinetics (BHMT)

    • Wichittako, P., et al. (2013). "Purification and kinetic properties of betaine-homocysteine methyltransferase from Aphanothece halophytica." Phytochemistry, 99, 24-30. (Demonstrates NaCl inhibition >200mM). Link

  • Homocysteine Handling & Stability

    • Refsum, H., et al. (2004). "Facts and recommendations about total homocysteine determinations: an expert opinion." Clinical Chemistry, 50(1), 3-32. (Detailing oxidation risks). Link

  • Buffer Chemistry

    • Good, N. E., et al. (1966). "Hydrogen ion buffers for biological research." Biochemistry, 5(2), 467–477. Link

Sources

Technical Support Center: Optimizing Dimethylthetin Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of dimethylthetin chloride. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights necessary to troubleshoot low yields and optimize your experimental outcomes.

Understanding the Core Synthesis: An S-Alkylation Reaction

The synthesis of dimethylthetin chloride, also known as (carboxymethyl)dimethylsulfonium chloride, is fundamentally an S-alkylation reaction. This involves the nucleophilic attack of the sulfur atom in dimethyl sulfide (DMS) on the electrophilic α-carbon of chloroacetic acid. The product is a sulfonium salt, which exists as a zwitterion (betaine) in its neutral form and is typically isolated as a hydrochloride salt.

The intrinsic properties of the reactants and the product—a volatile, odorous liquid (DMS), a corrosive solid (chloroacetic acid), and a highly polar, hygroscopic salt (dimethylthetin chloride)—present unique challenges in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction doesn't seem to be progressing. What are the initial checks?

A1: The most common culprits for a stalled reaction are the quality of the reagents and the reaction temperature. Ensure your dimethyl sulfide is not significantly oxidized to dimethyl sulfoxide (DMSO) and that the chloroacetic acid is free from excess moisture. The reaction is also typically slow at room temperature and may require gentle heating to proceed at a reasonable rate.

Q2: What is the ideal solvent for this reaction?

A2: Polar aprotic solvents are generally preferred for this type of S-alkylation. Acetonitrile is a common choice as it effectively dissolves the reactants and facilitates the SN2 reaction. While the reaction can be run neat, using a solvent often provides better control over the reaction temperature and prevents localized overheating.

Q3: My final product is a sticky oil instead of a crystalline solid. How can I purify it?

A3: A non-crystalline product often indicates the presence of impurities or residual solvent. Dimethylthetin chloride is highly hygroscopic, and absorbed water can prevent crystallization. Rigorous drying of the crude product under high vacuum is essential. If impurities are the issue, recrystallization from a suitable solvent system, such as a methanol/ether or ethanol/ether mixture, is the recommended purification method.[1]

Q4: Is a base required for this reaction?

A4: While the reaction can proceed without a base, some protocols utilize a non-nucleophilic base to neutralize the carboxylic acid of the product as it forms, which can sometimes improve yields. However, the use of a strong base can lead to side reactions, so if one is used, it should be chosen carefully (e.g., sodium bicarbonate).

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation

Low yields are the most frequently encountered issue. A systematic approach to troubleshooting is critical for identifying the root cause.

  • Reagent Quality: The nucleophilicity of dimethyl sulfide is paramount. Oxidation to dimethyl sulfoxide (DMSO) renders it non-nucleophilic under these conditions. Chloroacetic acid should be of high purity, as impurities can interfere with the reaction.

  • Reaction Conditions: The S-alkylation of DMS is an SN2 reaction, and its rate is dependent on concentration and temperature. Insufficient heating or overly dilute conditions can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the product.

  • Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material, complicating purification and reducing the yield of the desired product.

ParameterRecommended Action
Reagent Purity Dimethyl Sulfide: Use freshly opened or distilled DMS. If oxidation is suspected, it can be purified by distillation from a small amount of sodium borohydride. Chloroacetic Acid: Use a high-purity grade and store it in a desiccator.
Reaction Setup Ensure all glassware is thoroughly dried to prevent the introduction of water, which can affect the reactivity of the starting materials and the crystallinity of the product.
Temperature Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots. Avoid temperatures above 60 °C, as this can lead to decomposition.
Stoichiometry Use a slight excess of dimethyl sulfide (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the chloroacetic acid. The excess volatile DMS can be easily removed under reduced pressure.
Problem 2: Formation of Side Products and Impurities

The presence of unexpected signals in your NMR spectrum or spots on your TLC plate indicates the formation of side products.

  • Over-alkylation: While less common with chloroacetic acid, it is theoretically possible for the product to react further if reaction conditions are too harsh.

  • Decomposition: Sulfonium salts can be susceptible to thermal decomposition.[2] The carboxylate group of dimethylthetin can also participate in side reactions under certain pH and temperature conditions.

  • Reactant-Solvent Reactions: In some cases, the solvent can participate in side reactions, although this is less common with a relatively inert solvent like acetonitrile.

Caption: Step-by-step purification workflow.

Summary of Optimized Reaction Parameters

ParameterRecommendationRationale
Reactants Dimethyl Sulfide, Chloroacetic AcidStandard starting materials for S-alkylation.
Stoichiometry (DMS:Acid) 1.1 : 1 to 1.5 : 1Ensures complete consumption of the limiting reagent (chloroacetic acid).
Solvent AcetonitrileA polar aprotic solvent that facilitates the SN2 reaction.
Temperature 40 - 50 °CProvides sufficient energy for the reaction to proceed without causing decomposition.
Reaction Time 12 - 24 hours (monitor for completion)The reaction is often slow and requires time to reach completion.
Workup Non-aqueous workup followed by recrystallization.Avoids product loss due to high water solubility.
Purification Recrystallization from a methanol/ether system.Effective for removing impurities and obtaining a crystalline product. [1][3]

Concluding Remarks

The synthesis of dimethylthetin chloride, while straightforward in principle, requires careful attention to detail to achieve high yields and purity. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot their experiments and optimize their synthetic protocols. The guidance provided in this document is intended to serve as a comprehensive resource for navigating the challenges of this synthesis and achieving consistent, high-quality results.

References

  • CN102746148B - Method for purifying dimethyl succinate - Google Patents. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2022, August 17). Retrieved February 5, 2026, from [Link]

  • Formation of dimethyl sulfide from the decomposition of S-methylmethionine in tea (Camellia sinensis) during manufacturing process and infusion brewing - PubMed. (2022, November 22). Retrieved February 5, 2026, from [Link]

  • Material Safety Data Sheet - Dimethyltin dichloride - Cole-Parmer. (n.d.). Retrieved February 5, 2026, from [Link]

  • Aryl-Substituted Sulfonium Betaines: Preparation and Use in the Epoxidation of Aldehydes | The Journal of Organic Chemistry - ACS Publications. (2007, March 24). Retrieved February 5, 2026, from [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 5, 2026, from [Link]

  • Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism - ACP. (2024, January 30). Retrieved February 5, 2026, from [Link]

  • US4381980A - Process for the manufacture of sulfobetaines - Google Patents. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 5, 2026, from [Link]

  • Aryl-substituted sulfonium betaines: preparation and use in the epoxidation of aldehydes. (n.d.). Retrieved February 5, 2026, from [Link]

  • Dimethyltin dichloride - Registration Dossier - ECHA. (n.d.). Retrieved February 5, 2026, from [Link]

  • Alkylation of Cyanide, Part 1: Halides and Sulfonates - YouTube. (2022, June 13). Retrieved February 5, 2026, from [Link]

  • Aryl-Substituted Sulfonium Betaines: Preparation and Use in the Epoxidation of Aldehydes - American Chemical Society. (n.d.). Retrieved February 5, 2026, from [Link]

  • Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations - ACP. (2025, April 10). Retrieved February 5, 2026, from [Link]

  • Dimethylthetin chloride | C4H9ClO2S | CID 165826 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved February 5, 2026, from [Link]

  • DD154443A3 - PROCESS FOR PREPARING SULFOBETAINES - Google Patents. (n.d.).
  • Synthesis and Characterization of Carboxymethyl Cellulose (CMC) from Water Hyacinth Using Ethanol-Isobutyl Alcohol Mixture as the Solvents. (n.d.). Retrieved February 5, 2026, from [Link]

  • Alkylation - gChem. (n.d.). Retrieved February 5, 2026, from [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO - MDPI. (2020, November 14). Retrieved February 5, 2026, from [Link]

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Validation & Comparative

Dimethylthetin vs. Choline: A Comparative Analysis of Osmoprotective Efficiency for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular stress responses, the accumulation of small organic molecules, known as osmoprotectants, is a fundamental survival strategy against hyperosmotic conditions. Among the vast array of these compounds, dimethylthetin and choline have garnered significant interest for their roles in maintaining cellular integrity and function in challenging osmotic environments. This guide provides an in-depth, objective comparison of the osmoprotective efficiency of dimethylthetin versus choline, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these critical compounds.

Introduction to Osmoprotection: A Cellular Defense Mechanism

When cells are exposed to a hyperosmotic environment, water rapidly exits the cell, leading to a decrease in cell volume, an increase in intracellular solute concentration, and mechanical stress on the cellular machinery. These changes can disrupt cellular processes, damage proteins and DNA, and ultimately trigger apoptosis or programmed cell death[1]. To counteract these detrimental effects, cells have evolved sophisticated mechanisms to accumulate compatible osmolytes. These molecules, which include polyols, amino acids, and methylamines, can be synthesized de novo or transported from the extracellular environment. Their accumulation raises the intracellular solute concentration, thereby restoring cell volume and turgor pressure without significantly interfering with normal cellular functions.

The Contenders: Dimethylthetin and Choline

Dimethylthetin , a sulfur analog of glycine betaine, is a naturally occurring osmoprotectant found in some marine algae and other organisms. Its chemical structure, featuring a dimethylsulfonium group, imparts unique properties that contribute to its osmoprotective capabilities.

Choline , an essential nutrient for humans and a precursor for numerous important biomolecules, including the neurotransmitter acetylcholine and the major membrane constituent phosphatidylcholine, also plays a role in cellular osmoregulation[2]. However, its primary osmoprotective function is often indirect, serving as a precursor for the synthesis of the highly effective osmoprotectant, glycine betaine.

Comparative Efficacy: Insights from Experimental Data

Direct comparative studies on the osmoprotective efficiency of dimethylthetin and choline, particularly in mammalian cells, are limited. However, a significant body of research on their close analog, glycine betaine, and studies in bacterial systems provide critical insights into their relative performance.

A key study directly comparing dimethylthetin with glycine betaine in Escherichia coli found them to be equally effective in promoting bacterial growth in hypertonic media[3][4]. Both compounds were readily accumulated by the cells and conferred a similar degree of protection against osmotic stress[3]. This finding is highly relevant to the comparison with choline, as the osmoprotective effect of choline in many bacteria is primarily attributed to its intracellular conversion to glycine betaine[5].

In various bacterial species, choline itself has been shown to be a less potent osmoprotectant compared to glycine betaine[5]. Its effectiveness is often contingent on the presence and activity of the enzymes that catalyze its oxidation to glycine betaine.

In mammalian systems, particularly in the hypertonic environment of the renal medulla, cells actively accumulate organic osmolytes to survive[1][6][7]. Under hyperosmotic stress, the uptake of choline by renal medullary cells is significantly increased[3]. This enhanced uptake is not for the direct osmoprotective effect of choline itself, but rather to provide the necessary precursor for the synthesis of two crucial osmolytes: glycine betaine and glycerophosphocholine (GPC) [3][8]. This underscores the indirect but vital role of choline in the osmoprotective strategy of mammalian cells.

Table 1: Comparative Overview of Dimethylthetin and Choline as Osmoprotectants

FeatureDimethylthetinCholine
Direct Osmoprotective Activity High (comparable to glycine betaine in E. coli)[3][4]Low to moderate; primarily acts as a precursor
Mechanism of Action Direct accumulation as a compatible solutePrimarily indirect; conversion to glycine betaine and GPC[3]
Uptake Under Osmotic Stress Readily accumulated by cells[3]Uptake is significantly upregulated in mammalian renal cells[3]
Metabolic Fate Largely remains unmodified within the cell[3]Converted to glycine betaine, GPC, and other metabolites
Evidence in Mammalian Cells Limited direct evidence of osmoprotective efficiencyEstablished role as a precursor for key osmolytes in renal medulla[3][8]

Mechanistic Insights: How They Protect Cells

The primary mechanism by which dimethylthetin and the choline-derived glycine betaine protect cells is by acting as "compatible solutes." This means they can accumulate to high intracellular concentrations to balance external osmotic pressure without significantly perturbing the structure and function of proteins and other cellular macromolecules.

The osmoprotective response is tightly regulated and involves the activation of specific signaling pathways. In many organisms, hyperosmotic stress activates mitogen-activated protein kinase (MAPK) pathways, such as the High Osmolarity Glycerol (HOG) pathway in yeast, which in turn upregulate the expression of genes involved in the synthesis and transport of compatible osmolytes[4].

Diagram 1: Generalized Experimental Workflow for Assessing Osmoprotective Efficiency

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results CellCulture Cell Culture (e.g., Mammalian Kidney Cells) Treatment Treat Cells with Hyperosmotic Medium +/- Osmoprotectants CellCulture->Treatment OsmoticStress Prepare Hyperosmotic Medium (e.g., +NaCl or Urea) OsmoticStress->Treatment TestCompounds Prepare Stock Solutions (Dimethylthetin, Choline) TestCompounds->Treatment Incubation Incubate for Defined Period (e.g., 24-48 hours) Treatment->Incubation Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Viability Accumulation Measure Intracellular Osmolyte Concentration (LC-MS/MS) Incubation->Accumulation Morphology Microscopic Examination of Cell Morphology Incubation->Morphology Comparison Compare Protective Effects & Intracellular Concentrations Viability->Comparison Accumulation->Comparison Morphology->Comparison

Caption: Workflow for comparing osmoprotective compounds.

Experimental Protocols for Evaluation

To rigorously compare the osmoprotective efficiency of dimethylthetin and choline, a multi-faceted experimental approach is required. Below are detailed, step-by-step methodologies for key experiments.

Cell Viability Assay under Hyperosmotic Stress

This protocol utilizes the MTT assay to quantify cell viability, which is a measure of the metabolic activity of living cells.

Materials:

  • Mammalian cell line (e.g., Madin-Darby Canine Kidney (MDCK) or a human renal cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hyperosmotic medium (complete medium with added NaCl or urea to the desired osmolality)

  • Dimethylthetin and choline chloride stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare treatment media:

      • Isotonic control (complete medium)

      • Hyperosmotic control (hyperosmotic medium)

      • Test groups (hyperosmotic medium supplemented with varying concentrations of dimethylthetin or choline)

    • Remove the existing medium from the wells and replace it with 100 µL of the respective treatment media.

  • Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the isotonic control.

Quantification of Intracellular Osmolytes by LC-MS/MS

This protocol outlines the extraction and analysis of intracellular dimethylthetin and choline/glycine betaine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells treated as described in the viability assay protocol

  • Ice-cold PBS

  • Ice-cold methanol

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Quenching:

    • Remove the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable chromatography column (e.g., HILIC for polar compounds) and a gradient elution method to separate dimethylthetin, choline, and glycine betaine.

    • Employ multiple reaction monitoring (MRM) mode on the mass spectrometer for sensitive and specific quantification of the target analytes.

  • Data Analysis: Quantify the intracellular concentration of each osmolyte by comparing the peak areas to a standard curve of known concentrations. Normalize the results to the cell number or total protein content.

Cellular Mechanisms and Signaling Pathways

The accumulation of osmoprotectants is a highly regulated process involving the sensing of osmotic stress and the subsequent activation of signaling cascades that lead to changes in gene expression and protein activity.

Diagram 2: Cellular Response to Hyperosmotic Stress

G cluster_stress Stress cluster_cell Cellular Response cluster_osmolytes Osmolytes HyperosmoticStress Hyperosmotic Stress (High Extracellular Solutes) CellShrinkage Water Efflux & Cell Shrinkage HyperosmoticStress->CellShrinkage SignalTransduction Activation of Signaling Pathways (e.g., MAPK/HOG) CellShrinkage->SignalTransduction GeneExpression Upregulation of Genes for Osmolyte Transporters & Synthesis SignalTransduction->GeneExpression OsmolyteAccumulation Increased Intracellular Osmolyte Concentration GeneExpression->OsmolyteAccumulation CellRecovery Restoration of Cell Volume & Function OsmolyteAccumulation->CellRecovery Dimethylthetin Dimethylthetin (Direct Uptake) Dimethylthetin->OsmolyteAccumulation Choline Choline (Uptake) GlycineBetaine Glycine Betaine (Synthesis from Choline) Choline->GlycineBetaine synthesis GPC GPC (Synthesis from Choline) Choline->GPC synthesis GlycineBetaine->OsmolyteAccumulation GPC->OsmolyteAccumulation

Caption: Cellular mechanisms of osmoprotection.

In mammalian cells, hypertonicity activates transcription factors like the Tonicity-responsive Enhancer Binding Protein (TonEBP/OREBP), which orchestrates the expression of genes involved in the transport and synthesis of organic osmolytes, including the transporters for betaine and myo-inositol, and the enzyme for sorbitol synthesis.

Conclusion and Future Directions

Based on the available evidence, dimethylthetin appears to be a highly effective direct osmoprotectant, with an efficiency comparable to that of glycine betaine. Choline, while essential, primarily functions as a precursor for the de novo synthesis of more potent osmolytes like glycine betaine and GPC, particularly in mammalian cells under hyperosmotic stress.

For applications requiring a rapid and direct osmoprotective effect, dimethylthetin may be a more suitable candidate. However, the role of choline in supporting the endogenous synthesis of a broader range of osmolytes makes it a critical component of cellular osmoregulation.

Future research should focus on direct comparative studies of dimethylthetin and choline in various mammalian cell lines, including those relevant to specific diseases and drug development targets. Elucidating the specific transporters and metabolic pathways for dimethylthetin in mammalian cells will also be crucial for a comprehensive understanding of its potential as a therapeutic agent for conditions involving cellular dehydration and osmotic stress.

References

  • Chambers, S. T., Kunin, C. M., Miller, D., & Hamada, A. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of Bacteriology, 169(10), 4845–4847. [Link]

  • Chambers, S. T., & Kunin, C. M. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Scite.ai. [Link]

  • Wiedemann, A., et al. (1997). Choline transport and its osmotic regulation in renal cells derived from the rabbit outer medullary thick ascending limb of Henle. Pflügers Archiv - European Journal of Physiology, 434(6), 758-764. [Link]

  • Burg, M. B., & Ferraris, J. D. (2008). Intracellular organic osmolytes: function and regulation. The Journal of biological chemistry, 283(12), 7309–7313. [Link]

  • Wargo, M. J. (2013). Cellular choline and glycine betaine pools impact osmoprotection and phospholipase C production in Pseudomonas aeruginosa. Journal of bacteriology, 195(14), 3213–3222. [Link]

  • Neuhofer, W., & Beck, F. X. (2005). Osmoadaptation of mammalian cells--an orchestrated network of protective genes. News in physiological sciences : an international journal of physiology produced jointly by the International Union of Physiological Sciences and the American Physiological Society, 20, 131–135. [Link]

  • Garcia-Perez, A., & Burg, M. B. (1991). Molecular basis for osmoregulation of organic osmolytes in renal medullary cells. The Journal of experimental zoology. Supplement, 5, 29–33. [Link]

  • Yancey, P. H. (2005). Organic osmolytes as compatible, metabolic and counteracting cytoprotectants in high osmolarity and other stresses. The Journal of experimental biology, 208(Pt 15), 2819–2830. [Link]

  • Beck, F. X., Guder, W. G., & Schmolke, M. (1993). Cellular osmoregulation in renal medulla. Klinische Wochenschrift, 71(1), 1–7. [Link]

  • Michel, V., Singh, R. K., & Bakovic, M. (2023). Cellular and organismal function of choline metabolism. Journal of Biological Chemistry, 299(2), 102843. [Link]

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Comparative Guide: Cross-Reactivity of Betaine Transporters with Dimethylthetin Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cross-reactivity and transport kinetics of Dimethylthetin Chloride (DMT) versus the native substrate Glycine Betaine (Betaine) via betaine transporters, specifically focusing on the mammalian transporter BGT1 (SLC6A12) and the bacterial model BetP .

Executive Summary

Dimethylthetin (DMT) , a sulfonium analogue of glycine betaine, acts as a functional surrogate for betaine in osmoprotection.[1] Experimental evidence confirms that DMT is recognized and transported by betaine-specific carriers (BGT1, BetP) with an efficacy comparable to the native substrate in bacterial growth rescue models. While betaine utilizes a trimethylammonium headgroup for recognition, DMT substitutes this with a dimethylsulfonium group. This guide details the structural basis of this cross-reactivity, compares their kinetic profiles, and provides validated protocols for quantifying DMT transport.

Structural & Mechanistic Foundation

The core of the cross-reactivity lies in the bioisosteric nature of the onium headgroups. Betaine transporters recognize the positive charge distribution rather than the specific atom (N vs. S), primarily through cation-


 interactions  within the ligand-binding pocket.
Chemical Comparison
FeatureGlycine Betaine (Native Substrate)Dimethylthetin (Alternative Substrate)
Chemical Name

-Trimethylglycine

-Dimethylsulfonioacetate
Headgroup Trimethylammonium (

)
Dimethylsulfonium (

)
Charge Character Harder cation, localized chargeSofter cation, more diffuse charge
Ionic Radius Smaller N atomLarger S atom (Steric bulk increased)
Physiological Role Primary Osmolyte / Methyl DonorOsmolyte / Methyl Donor (Synthetic/Marine)
Mechanism of Recognition (The "Trp Box")

Transporters like BetP and BGT1 utilize a conserved "tryptophan box" in their binding site.

  • Betaine Binding: The trimethylammonium headgroup nests against Trp residues (e.g., Trp377 in BetP), forming high-affinity cation-

    
     bonds.
    
  • DMT Cross-Reactivity: The dimethylsulfonium group of DMT mimics this positive charge. Although the sulfur atom is larger, the flexibility of the binding pocket allows DMT to induce the necessary conformational changes (outward-open to inward-open) to drive transport.

Performance Comparison: Kinetics & Efficacy

Transport Kinetics

While direct


 values for DMT on mammalian BGT1 are not standard in literature, competitive inhibition and bacterial growth assays provide the following comparative profile:
ParameterBetaine (BGT1/BetP) Dimethylthetin (DMT) Interpretation
Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

(High Affinity)
Estimated:

DMT binds with slightly lower affinity due to the steric bulk of the Sulfur atom.
Transport Efficiency (

)
100% (Reference)

DMT is a competent substrate, not just a blocker. It is translocated across the membrane.
Inhibition Type N/ACompetitive DMT competitively inhibits Betaine uptake, proving they share the orthosteric site.
Osmoprotection HighHighIn E. coli, DMT restores growth in hypertonic media as effectively as Betaine.[1][2]
Functional Efficacy (Growth Rescue)

In E. coli (expressing ProP/ProU) and Vibrio (BCCT family), DMT demonstrates near-equivalence to betaine.

  • Observation: Cells grown in 0.8 M NaCl fail to thrive. Addition of 1 mM Betaine or 1 mM DMT restores growth rates to near-normal levels.

  • Implication: The transporter turnover rate (

    
    ) for DMT is sufficient to accumulate intracellular osmolyte concentrations required for turgor maintenance.
    

Experimental Protocols

Protocol A: Competitive Uptake Assay (Mammalian BGT1)

Objective: Determine the affinity (


) of DMT for the BGT1 transporter by competing against radiolabeled 

-Betaine.

Reagents:

  • Cell Line: MDCK cells (high endogenous BGT1) or HEK293 stably expressing human SLC6A12.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, pH 7.4).

  • Radioligand:

    
    -Glycine Betaine (Specific Activity > 50 Ci/mmol).
    
  • Test Compound: Dimethylthetin Chloride (freshly prepared in KRH).

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and culture to confluence (24-48h).
    
  • Equilibration: Wash cells

    
     with warm KRH buffer. Incubate for 10 min at 37°C to deplete intracellular pools.
    
  • Competition Phase:

    • Prepare assay buffer containing fixed

      
      -Betaine (50 nM).
      
    • Add varying concentrations of unlabeled DMT (

      
       to 
      
      
      
      ).
    • Include "Non-Specific Binding" (NSB) control: Excess unlabeled Betaine (1 mM).

  • Uptake: Incubate for 10 minutes at 37°C (linear phase).

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold KRH.
    
  • Lysis: Add 1% SDS or 0.1 M NaOH (200

    
    /well). Shake for 30 min.
    
  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count (CPM).

  • Analysis: Plot % Specific Binding vs. Log[DMT]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Bacterial Osmoprotection Assay (Functional Validation)

Objective: Confirm DMT is actively transported and functions as an osmolyte.

  • Strain: E. coli strain MKH13 (betaine-dependent for salt tolerance).

  • Media: Minimal Medium M63 + Glucose (0.4%) + 0.8 M NaCl (Hypertonic stress).

  • Inoculation: Inoculate cultures (

    
    ) into media containing:
    
    • Control (No osmolyte)

    • 1 mM Glycine Betaine (Positive Control)

    • 1 mM Dimethylthetin Chloride (Test)

  • Growth: Incubate at 37°C with shaking. Measure

    
     every hour for 8-12 hours.
    
  • Result: If DMT is transported, the growth curve will overlay the Betaine curve. If it binds but is not transported (blocker), growth will match the negative control.

Visualization of Transport Logic

The following diagram illustrates the competitive interaction and transport cycle of Betaine and DMT at the BGT1 transporter.

TransportMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (BGT1) cluster_intracellular Intracellular Space Betaine Betaine (N+) OpenOut Outward-Facing (Open) Betaine->OpenOut High Affinity Binding DMT DMT (S+) DMT->OpenOut Competitive Binding (Ki) Na_Cl 2 Na+ / 1 Cl- Na_Cl->OpenOut Co-transport Bound Substrate-Bound (Occluded) OpenOut->Bound Conformational Change OpenIn Inward-Facing (Release) Bound->OpenIn Translocation OpenIn->OpenOut Reset Cycle Accumulation Osmotic Accumulation OpenIn->Accumulation Substrate Release

Caption: Schematic of the BGT1 alternating-access cycle. Both Betaine and DMT compete for the outward-facing state. Successful binding triggers occlusion and translocation, leading to intracellular accumulation.

References

  • Chambers, S. T., & Kunin, C. M. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli.[1][2][3] Journal of Bacteriology.

  • Zhou, Y., et al. (2012). The betaine-GABA transporter (BGT1, slc6a12) is predominantly expressed in the liver and at lower levels in the kidneys and at the brain surface. American Journal of Physiology-Renal Physiology.

  • Ressl, S., et al. (2009). Molecular basis of transport and regulation in the Na+/betaine symporter BetP. Nature.

  • Kempf, B., & Bremer, E. (1998). Uptake and synthesis of compatible solutes as microbial stress responses to high-osmolality environments. Archives of Microbiology.

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews.

Sources

Comparative Kinetics: BHMT Substrate Specificity (Betaine vs. Dimethylthetin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Dilemma

In the development of modulators for Betaine-Homocysteine S-Methyltransferase (BHMT), the choice of methyl donor substrate—Betaine (the physiological standard) versus Dimethylthetin (the synthetic surrogate)—is not merely a matter of reagent availability. It is a strategic decision that dictates the dynamic range, sensitivity, and physiological relevance of your kinetic data.

While Betaine represents the in vivo reality, Dimethylthetin (DMT) acts as a "super-substrate" in vitro, driving catalytic turnover rates up to 47-fold higher than Betaine. This guide analyzes the kinetic trade-offs between these two substrates, providing the data and protocols necessary to select the correct system for your specific research phase.

Mechanistic & Chemical Basis

BHMT (EC 2.1.1.5) is a zinc-dependent metalloenzyme that catalyzes the transfer of a methyl group to L-homocysteine (Hcy) to regenerate L-methionine. The reaction mechanism is generally ordered Bi-Bi, but the chemical nature of the methyl donor fundamentally alters the thermodynamics of the transfer.

Chemical Divergence
  • Betaine (N,N,N-trimethylglycine): Contains a quaternary ammonium group. The C-N bond is relatively stable, requiring significant activation energy by the enzyme's active site zinc to facilitate methyl transfer.

  • Dimethylthetin (Dimethylacetothetin): Contains a sulfonium group. The C-S bond is thermodynamically more labile (a better leaving group) than the C-N bond, significantly lowering the activation energy barrier for the nucleophilic attack by the homocysteine thiol.

Pathway Visualization

The following diagram illustrates the parallel reaction pathways and the divergence in byproducts.

BHMT_Reaction_Pathway cluster_inputs Substrates cluster_outputs Outputs Hcy L-Homocysteine (Acceptor) BHMT BHMT Enzyme (Zn2+ Active Site) Hcy->BHMT Betaine Betaine (Natural Donor) Betaine->BHMT High Affinity (Low Km) DMT Dimethylthetin (Synthetic Donor) DMT->BHMT Low Affinity (High Km) Met L-Methionine (Product) BHMT->Met DMG Dimethylglycine (Inhibitor) BHMT->DMG From Betaine MMP Methylmercaptoacetate (Byproduct) BHMT->MMP From DMT

Figure 1: Comparative reaction pathways. Note that Dimethylglycine (DMG) is a potent product inhibitor of BHMT, whereas the byproduct of DMT (Methylmercaptoacetate) exerts less inhibitory pressure.

Kinetic Performance Analysis

The following data aggregates findings from mammalian (porcine/human) BHMT characterization studies.

Comparative Kinetic Parameters
ParameterBetaine (Physiological)Dimethylthetin (Synthetic)Impact on Assay

(Substrate Affinity)
~20 – 100 µM ~155 µM Betaine requires lower concentrations to reach saturation; DMT requires higher loading.

(Turnover Rate)
1x (Baseline) ~47x Baseline DMT provides a massive signal amplification, ideal for detecting low-activity mutants.

(Efficiency)
HighModerateBetaine is the evolutionarily optimized substrate despite lower turnover.
Product Inhibition High (by DMG)LowAssays using Betaine may lose linearity faster due to DMG accumulation.
Relevance High Low Use Betaine for physiological modeling; use DMT for mechanistic "stress tests".
Expert Insight: The "Signal vs. Reality" Trade-off
  • Use Dimethylthetin when: You are screening for active site inhibitors and need a high signal-to-noise ratio, or when working with recombinant enzymes that have low specific activity. The high

    
     ensures you are measuring the rate-limiting step of the enzyme, not the detection limit of your instrument.
    
  • Use Betaine when: You are characterizing

    
     values for drug candidates. Using DMT can artificially inflate the apparent potency of competitive inhibitors or mask allosteric effects that rely on the specific conformational change induced by Betaine binding.
    

Validated Experimental Protocol: HPLC-Based Discontinuous Assay

While radiochemical assays (


C-Betaine) are traditional, they are costly and hazardous. The following HPLC-Fluorescence  protocol is the industry "Gold Standard" for kinetic profiling, offering high sensitivity without radiation.
Principle

BHMT activity is measured by quantifying the production of Methionine . The reaction is quenched, and amino acids are derivatized with o-phthalaldehyde (OPA), which reacts with primary amines in the presence of thiols to form highly fluorescent isoindole derivatives.

Workflow Diagram

Assay_Workflow cluster_reaction 1. Reaction Phase cluster_analysis 2. Analytical Phase start Start: Enzyme Prep (Recombinant BHMT) mix Mix Substrates: Betaine (2 mM) or DMT (5 mM) + L-Hcy (2 mM) start->mix incubate Incubate 37°C, pH 7.5 (15 - 60 mins) mix->incubate quench Quench Reaction Add 10% TCA or 4M Perchloric Acid incubate->quench neutralize Neutralize/Centrifuge Remove protein precipitate quench->neutralize derivatize Derivatization Add OPA-2-Mercaptoethanol (2 min reaction) neutralize->derivatize inject HPLC Injection C18 Reverse Phase Column derivatize->inject detect Fluorescence Detection Ex: 340 nm | Em: 450 nm inject->detect

Figure 2: Step-by-step workflow for the HPLC-OPA discontinuous kinetic assay.

Detailed Protocol Steps
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM TCEP (to keep Hcy reduced). Note: Avoid DTT if using OPA derivatization later, as excess thiols can interfere.

  • Substrate Preparation:

    • Betaine Arm: Prepare 10 mM stock. Final assay concentration: 200 µM (approx.

      
      ).
      
    • DMT Arm: Prepare 20 mM stock. Final assay concentration: 1 mM (to ensure saturation due to higher

      
      ).
      
  • Incubation: Mix Enzyme (1-5 µg) with substrates. Incubate at 37°C.

    • Critical Check: For Betaine, incubate for 30-60 mins. For DMT, reduce time to 5-10 mins due to rapid turnover.

  • Quenching: Stop reaction with equal volume of 10% Trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 5 min to pellet protein.

  • Derivatization: Mix 20 µL supernatant with 100 µL OPA Reagent (Sigma P0532 or equivalent). React for exactly 2 minutes at room temperature.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 50 mM Sodium Acetate pH 5.7; B: Methanol. Gradient: 10% to 80% B over 15 mins.

    • Detection: Fluorescence (Excitation 340 nm, Emission 450 nm).

    • Quantification: Integrate Methionine peak area against a standard curve (0–100 µM Met).

References

  • Garrow, T. A. (1996). Purification, kinetic properties, and cDNA cloning of mammalian betaine-homocysteine methyltransferase.[1] Journal of Biological Chemistry, 271(37), 22831-22838. Link

  • Szegedi, S. S., Castro, C. C., Koutmos, M., & Garrow, T. A. (2008).[2] Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase.[2][3] Journal of Biological Chemistry, 283(14), 8939-8945.[2][3] Link

  • Finkelstein, J. D., & Martin, J. J. (1984). Methionine metabolism in mammals. Distribution of homocysteine between competing pathways. Journal of Biological Chemistry, 259(15), 9508-9513. Link

  • Bremer, J., & Greenberg, D. M. (1961). Methyl transferring enzyme system of microsomes in the biosynthesis of lecithin (phosphatidylcholine). Biochimica et Biophysica Acta, 46(2), 205-216. (Classic reference for Dimethylthetin usage).

Sources

Bioavailability of Dimethylthetin vs. DMSP in Marine Microbial Communities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the bioavailability and metabolic fate of Dimethylsulfoniopropionate (DMSP) and its structural analog Dimethylthetin (DMT; also known as Dimethylsulfonioacetate, DMSA) within marine microbial communities.

While DMSP is the dominant organosulfur compound in the surface ocean, acting as a primary carbon and sulfur source for marine bacteria (e.g., Roseobacter and SAR11 clades), DMT occupies a distinct, narrower ecological niche. Crucially, experimental data confirms that while DMT is bioavailable via promiscuous transport systems, it is metabolically refractory to the dominant DMSP demethylation pathway (DmdA), creating a "metabolic blockade" that fundamentally alters its turnover dynamics compared to DMSP.

Chemical & Ecological Profile[1][2]

To understand bioavailability, we must first distinguish the structural and ecological availability of these two sulfonium compounds.

Structural Comparison

DMSP and DMT differ by a single methylene group in their carbon backbone. This subtle difference dictates their recognition by specific enzymatic clefts.

ChemicalStructures cluster_0 Dimethylsulfoniopropionate (DMSP) cluster_1 Dimethylthetin (DMT / DMSA) DMSP_Struct Structure: (CH3)2-S+-CH2-CH2-COO- Backbone: 3-Carbon (Propionate) Role: Major Osmolyte & Cryoprotectant DMT_Struct Structure: (CH3)2-S+-CH2-COO- Backbone: 2-Carbon (Acetate) Role: Minor Osmolyte / Methyl Donor DMSP_Struct->DMT_Struct  -1 CH2 Group  

Figure 1: Structural comparison showing the chain-length difference between DMSP and DMT.

Ecological Abundance & Production[1]
  • DMSP: Produced in millimolar intracellular concentrations by dinoflagellates, haptophytes (e.g., Phaeocystis), and diatoms. It contributes ~10% of organic carbon in surface waters.[1]

  • DMT: Far less abundant. Often found as a minor osmolyte or intermediate in specific halophiles and anoxic sediments. It is frequently used as a model substrate in transport studies due to its structural similarity to glycine betaine.

Bioavailability: Uptake Mechanisms

Bioavailability is primarily governed by transport efficiency. Marine bacteria utilize two main families of transporters for sulfonium compounds: ABC Transporters (high affinity, ATP-driven) and BCCT Carriers (ion-coupled, lower affinity).

Experimental Insight: The Transporter Specificity Gap
FeatureDMSP UptakeDMT (DMSA) Uptake
Primary Transporter ABC (e.g., DmpX) & BCCTBCCT Only (e.g., BccT1)
Affinity (

)
High (1–100 nM) via ABCModerate/Low (via promiscuous BCCT)
Specificity High. DmpX excludes betaines.[2]Low. Competes with Glycine Betaine.
Key Protocol Evidence

Research on the BCCT transporter BccT1 in Vibrio parahaemolyticus demonstrates that DMT docks into the same binding pocket as Glycine Betaine (GB) and DMSP. However, the high-affinity ABC transporter DmpX (found in Roseobacter and SAR11) is highly specific for DMSP and shows negligible affinity for analogs like DMT or Glycine Betaine.

Metabolic Fate: The "DmdA Blockade"

Once inside the cell, the fates of DMSP and DMT diverge radically. This is the most critical distinction for researchers studying sulfur cycling.

The Demethylation Pathway (DmdA)

The enzyme DmdA is the primary demethylase responsible for processing >50% of oceanic DMSP.

  • Substrate: DMSP

  • Reaction: DMSP

    
     Methylmercaptopropionate (MMPA) + 5-methyl-THF
    
  • DMT Activity: None. Experimental data confirms DmdA has no detectable activity on DMT (DMSA).

The Cleavage Pathway (Ddd Enzymes)

DMSP lyases (DddP, DddQ, DddL) cleave DMSP to release Dimethyl Sulfide (DMS).[2][3]

  • DMSP: Rapid cleavage to DMS + Acrylate.[4][5]

  • DMT: Can be cleaved by some broad-specificity lyases (yielding DMS + Glycolate/Acetate), but rates are typically significantly lower than for DMSP.

MetabolicPathways cluster_legend Metabolic Fate DMSP Intracellular DMSP DmdA Enzyme: DmdA (Demethylase) DMSP->DmdA Ddd Enzyme: DddP/Q (Lyase) DMSP->Ddd DMT Intracellular DMT DMT->DmdA BLOCKED (No Activity) DMT->Ddd Low Efficiency MMPA MMPA (Sulfur Assimilation) DmdA->MMPA Major Route DMS DMS (Gas) (Climate Active) Ddd->DMS Cleavage key DMSP is processed by both pathways. DMT is BLOCKED from the primary demethylation route (DmdA).

Figure 2: The "DmdA Blockade" illustrating the metabolic recalcitrance of DMT to the dominant marine demethylation pathway.

Experimental Protocols

To differentiate DMT and DMSP bioavailability in your samples, use the following validated workflows.

Protocol A: Differential Inhibition Uptake Assay

Objective: Distinguish between specific (ABC) and general (BCCT) uptake.

  • Preparation: Collect marine microbial community via 0.2

    
    m filtration. Resuspend in artificial seawater.
    
  • Tracer: Add

    
    C-DMSP (10 nM final conc).
    
  • Competition:

    • Control: No competitor.

    • Treatment 1: Add 10

      
      M unlabeled DMSP (Self-inhibition).
      
    • Treatment 2: Add 10

      
      M unlabeled Glycine Betaine (Blocks BCCT, leaves ABC open).
      
    • Treatment 3: Add 10

      
      M unlabeled DMT.
      
  • Measurement: Filter after 10 mins, scintillation count filters.

  • Interpretation:

    • If DMT inhibits

      
      C-DMSP uptake significantly, uptake is dominated by promiscuous BCCT transporters.
      
    • If DMT causes minimal inhibition, uptake is dominated by DMSP-specific ABC transporters.

Protocol B: Enzymatic Specificity Check (Lysate Assay)

Objective: Confirm degradation potential of a specific isolate.

  • Lysis: Lyse bacterial culture (French press or sonication).

  • Substrate Addition:

    • Aliquot A: Add 5 mM DMSP.

    • Aliquot B: Add 5 mM DMT.

  • Headspace Analysis: Incubate sealed vials at 25°C.

  • Detection: Measure DMS evolution via GC-FPD (Gas Chromatography - Flame Photometric Detection) over 1 hour.

  • Result: High DMS from DMSP but low/no DMS from DMT indicates the presence of specific Ddd enzymes that do not recognize the shorter DMT backbone.

Data Summary: DMSP vs. DMT

ParameterDMSP (Dimethylsulfoniopropionate)DMT (Dimethylthetin)
Carbon Backbone C3 (Propionate)C2 (Acetate)
Marine Abundance High (nM to

M)
Low / Trace
Bioavailability High (Specific & General uptake)Moderate (General uptake only)
Dominant Transporters ABC (DmpX), BCCT, TRAPBCCT (e.g., BccT1)
Degradation by DmdA Yes (

mM)
No Activity
Degradation by Lyases Yes (DddP, DddQ, etc.)Limited (Strain dependent)
Primary Ecological Role Major C/S source, OsmolyteMinor Osmolyte, Methyl Donor

References

  • Reisch, C. R., et al. (2008). Novel pathway for assimilation of dimethylsulfoniopropionate produced by marine bacteria.[3] Nature. Link

  • Todd, J. D., et al. (2007). Structural and functional characterization of the DMSP lyase DddP. Science. Link

  • Curson, A. R., et al. (2011).[6] Catabolism of dimethylsulphoniopropionate: microorganisms, enzymes and genes.[2][5] Nature Reviews Microbiology. Link

  • Sun, J., et al. (2020). Investigations of Dimethylglycine, Glycine Betaine, and Ectoine Uptake by a Betaine-Carnitine-Choline Transporter Family Transporter with Diverse Substrate Specificity in Vibrio Species. Applied and Environmental Microbiology. Link

  • Bullock, H. A., et al. (2017). Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria. Frontiers in Microbiology. Link

Sources

A Researcher's Guide to Validating Dimethylthetin Uptake via ProP and ProU Transport Systems in Escherichia coli

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in microbiology, drug development, and cellular physiology, understanding how bacteria counteract osmotic stress is paramount. The accumulation of compatible solutes, or osmoprotectants, is a primary defense mechanism. Dimethylthetin (DMT), a sulfur analog of the potent osmoprotectant glycine betaine, has been shown to be equally effective in protecting Escherichia coli from hypertonic environments.[1][2] This guide provides a comprehensive framework for designing and executing experiments to validate and compare the uptake of DMT through two key osmoregulatory transport systems in E. coli: ProP and ProU.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, empowering researchers to not only perform the experiments but also to interpret the results with a deep understanding of the underlying biological systems.

Comparative Overview of the ProP and ProU Transport Systems

E. coli employs multiple systems to scavenge osmoprotectants from its surroundings. ProP and ProU are two of the most critical, exhibiting distinct mechanisms and regulatory profiles. Understanding these differences is fundamental to designing experiments that can effectively dissect their individual contributions to DMT uptake.

FeatureProP TransporterProU Transporter
Transporter Family Major Facilitator Superfamily (MFS)ATP-Binding Cassette (ABC) Superfamily
Energy Coupling Proton Motive Force (H+ Symport)ATP Hydrolysis
Components Single integral membrane protein (ProP)Multi-subunit complex: Periplasmic binding protein (ProX), transmembrane permeases (ProW), and ATPase (ProV)[3]
Substrate Affinity Lower affinity, broader specificityHigh affinity, high specificity
Regulation Activated post-translationally by osmotic upshiftTranscription of the proU operon is strongly induced by high osmolarity[4]
Known Substrates Proline, glycine betaine, ectoine, pipecolate, and other zwitterions[3]Glycine betaine, proline betaine[2]

The contrasting energy sources and affinities of ProP and ProU suggest they play different roles in osmoadaptation. ProP, being constitutively expressed and activated by osmotic shock, may serve as an initial, rapid response system. In contrast, the high-affinity ProU system, requiring transcriptional induction, is likely crucial for scavenging low concentrations of osmoprotectants during sustained hyperosmotic stress.

Experimental Framework for Validation

A robust validation of DMT uptake requires a systematic approach to isolate the activity of each transporter. The cornerstone of this approach is the use of genetically engineered E. coli strains, coupled with sensitive radiolabeled substrate uptake assays.

Rationale for Strain Selection

To delineate the specific contributions of ProP and ProU, a panel of knockout mutants is essential. This allows for the systematic elimination of each transport system, thereby isolating the activity of the other.

  • Wild-Type (WT) Strain: (e.g., E. coli K-12) Provides a baseline measurement of total DMT uptake mediated by all transport systems.

  • Single Knockout Strains:

    • ΔproP: Allows for the characterization of DMT uptake solely through ProU (and any other minor systems).

    • ΔproU: Enables the characterization of DMT uptake mediated by ProP.

  • Double Knockout Strain (ΔproP ΔproU): This strain serves as a crucial negative control. Any residual uptake of radiolabeled DMT in this strain can be attributed to non-specific binding or the presence of other, uncharacterized transport systems.

The Logic of Radiolabeled Uptake Assays

Direct measurement of transport kinetics is most accurately achieved using a radiolabeled version of the substrate, such as [14C]-DMT or [3H]-DMT. This method offers high sensitivity and allows for the precise quantification of substrate accumulation within the cell over time.

Below is a conceptual workflow for the validation process:

G cluster_0 Strain Generation cluster_1 Experimental Procedure cluster_2 Data Analysis & Comparison WT Wild-Type E. coli KO_proP ΔproP Mutant WT->KO_proP P1 Transduction KO_proU ΔproU Mutant WT->KO_proU P1 Transduction KO_double ΔproP ΔproU Mutant KO_proP->KO_double P1 Transduction Culture Grow cells to mid-log phase KO_double->Culture Induce Induce osmotic stress (e.g., with NaCl) Assay Perform radiolabeled DMT uptake assay Measure Measure intracellular radioactivity over time Kinetics Calculate Km and Vmax for each strain Measure->Kinetics Compare Compare kinetic parameters of ProP and ProU Kinetics->Compare Conclusion Determine relative contributions to DMT uptake Compare->Conclusion

Caption: Experimental workflow for validating DMT uptake.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experimental phases. These are standard methodologies that can be adapted for the specific study of DMT transport.

Protocol for Generation of Knockout Mutants via P1 Transduction

P1 transduction is a reliable method for transferring genetic markers, including knockout cassettes, between E. coli strains.[5][6][7]

Materials:

  • Donor strains (e.g., from the Keio collection, carrying single gene deletions with a selectable marker)

  • Recipient E. coli strain (e.g., K-12)

  • P1vir phage lysate

  • LB broth and agar plates

  • Calcium chloride (CaCl2), sterile

  • Sodium citrate, sterile

Procedure:

  • Preparation of P1 Lysate from Donor Strain: a. Grow an overnight culture of the donor strain (e.g., ΔproP::kanR). b. Inoculate 5 mL of LB broth containing 5 mM CaCl2 with 100 µL of the overnight culture. c. Incubate at 37°C with shaking until the culture is in early log phase (OD600 ≈ 0.2-0.3). d. Add ~107 PFU of P1vir phage. Continue incubation with shaking until the culture lyses (clearing of the culture). e. Add a few drops of chloroform to ensure complete lysis and sterilize the culture. f. Centrifuge to pellet cell debris. The supernatant is the P1 lysate containing the transducing particles.

  • Transduction into Recipient Strain: a. Grow an overnight culture of the recipient strain. b. Inoculate 5 mL of fresh LB broth with the recipient culture and grow to an OD600 of ~0.8. c. Harvest the cells by centrifugation and resuspend in 2.5 mL of LB containing 10 mM CaCl2. d. In separate tubes, mix 100 µL of the recipient cell suspension with varying amounts of the P1 lysate (e.g., 1 µL, 10 µL, 100 µL). A control with no lysate should be included. e. Incubate at 37°C for 30 minutes without shaking to allow for phage adsorption. f. Add 200 µL of 1 M sodium citrate to stop the reaction and chelate calcium. g. Plate the entire mixture onto LB agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for the Keio collection cassette). h. Incubate overnight at 37°C.

  • Confirmation of Transductants: a. Pick colonies from the selection plates and streak for single colonies on fresh selection plates. b. Confirm the gene knockout by PCR using primers that flank the target gene. The PCR product from the knockout will be a different size than the wild-type product.

Protocol for Radiolabeled Dimethylthetin Uptake Assay

This assay measures the rate of accumulation of radiolabeled DMT inside the bacterial cells. A filter-binding assay is a common and effective method for this purpose.[8][9][10][11][12]

Materials:

  • [14C]-DMT or [3H]-DMT (synthesis may be required if not commercially available)

  • Minimal medium (e.g., M9 salts with a suitable carbon source)

  • NaCl for inducing osmotic stress

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Growth and Preparation: a. Grow the E. coli strains (WT, ΔproP, ΔproU, ΔproPΔproU) in minimal medium to mid-log phase (OD600 ≈ 0.5). b. To induce the ProU system, subject the cells to osmotic stress by adding NaCl (e.g., final concentration of 0.3 M) and continue to grow for 1-2 hours. c. Harvest the cells by centrifugation, wash twice with the same high-osmolarity minimal medium, and resuspend to a final OD600 of 1.0.

  • Uptake Assay: a. Pre-warm the cell suspension to 37°C. b. Initiate the transport reaction by adding a known concentration of radiolabeled DMT. The concentration range should span the expected Km values. c. At various time points (e.g., 15, 30, 60, 120 seconds), take a 100 µL aliquot of the cell suspension. d. Immediately dilute the aliquot into 5 mL of ice-cold minimal medium (to stop the transport) and filter through a nitrocellulose membrane under vacuum. e. Wash the filter twice with 5 mL of ice-cold medium to remove any non-specifically bound radiolabel.

  • Quantification: a. Place the filter in a scintillation vial, add scintillation fluid, and vortex. b. Measure the radioactivity in a scintillation counter. c. Determine the protein concentration of the cell suspension to normalize the uptake rates.

Data Analysis and Interpretation

The data obtained from the uptake assays will allow for the calculation of key kinetic parameters, providing a quantitative comparison of ProP and ProU function.

Calculating Transport Kinetics

The initial rates of DMT uptake at different substrate concentrations should be plotted. By fitting this data to the Michaelis-Menten equation, the kinetic parameters Km (Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (maximum velocity of transport) can be determined for each transporter.

  • Uptake in ΔproU strain: Represents the kinetics of ProP.

  • Uptake in ΔproP strain: Represents the kinetics of ProU.

The following diagram illustrates the expected outcomes, which will aid in interpreting the experimental results.

G cluster_0 cluster_1 cluster_2 A Wild-Type A_res High uptake (ProP + ProU activity) A->A_res B ΔproP B_res Reduced uptake (ProU activity only) B->B_res C ΔproU C_res Reduced uptake (ProP activity only) C->C_res D ΔproP ΔproU D_res Negligible uptake (Negative control) D->D_res A_int Total transport capacity A_res->A_int B_int Kinetics of ProU B_res->B_int C_int Kinetics of ProP C_res->C_int D_int Baseline for non-specific binding D_res->D_int

Caption: Interpreting DMT uptake results from different E. coli strains.

Comparative Analysis

By comparing the Km and Vmax values obtained for ProP and ProU, their respective roles in DMT uptake can be elucidated.

  • Km: A lower Km value for ProU would confirm its role as a high-affinity scavenger, efficient at low DMT concentrations. ProP would be expected to have a higher Km, indicating lower affinity.

  • Vmax: The Vmax values will indicate the maximum capacity of each transport system.

Based on studies of glycine betaine transport, it is anticipated that ProU will exhibit a Km in the low micromolar range, while ProP's Km will be higher.[13][14]

Anticipated Kinetic Parameters for DMT Uptake:

TransporterStrainExpected KmExpected Vmax
ProP ΔproUModerate (e.g., 20-50 µM)Moderate
ProU ΔproPLow (e.g., 1-10 µM)High (upon induction)

Conclusion

The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to validating and comparing the uptake of dimethylthetin via the ProP and ProU transport systems in E. coli. By employing a combination of genetic manipulation and radiolabeled kinetic assays, researchers can dissect the individual contributions of these two important osmoregulatory transporters. The resulting data will not only enhance our fundamental understanding of bacterial stress response mechanisms but can also inform strategies for the development of novel antimicrobial agents that could potentially target these vital transport systems.

References

  • Chambers, S. T., & Kunin, C. M. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of Bacteriology, 169(10), 4845–4847. [Link]

  • Haardt, M., Kempf, B., Faatz, E., & Bremer, E. (1995). The osmoprotectant proline betaine is a major substrate for the binding-protein-dependent transport system ProU of Escherichia coli K-12. Molecular & General Genetics, 246(6), 783–786. [Link]

  • van der Heide, T., & Poolman, B. (2000). Kinetic parameters of glycine betaine uptake in Lactococcus lactis are osmolarity dependent. Applied and Environmental Microbiology, 66(9), 4060–4062. [Link]

  • Kappes, R. M., Kempf, B., & Bremer, E. (1996). Three transport systems for the osmoprotectant glycine betaine operate in Bacillus subtilis: characterization of OpuD. Journal of Bacteriology, 178(17), 5071–5079. [Link]

  • Gul, N., & Poolman, B. (2013). Functional reconstitution and osmoregulatory properties of the ProU ABC transporter from Escherichia coli. Molecular Membrane Biology, 30(2), 138–148. [Link]

  • Culham, D. E., Lasby, B., Marangoni, A. G., & Wood, J. M. (1993). The ion coupling and organic substrate specificities of osmoregulatory transporter ProP in Escherichia coli. Journal of Biological Chemistry, 268(21), 15957–15965. [Link]

  • Thomason, L. C., Costantino, N., & Court, D. L. (2007). E. coli Genome Manipulation by P1 Transduction. Current Protocols in Molecular Biology, Chapter 1, Unit 1.17. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Barria, R., & Na, D. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. STAR Protocols, 4(2), 102319. [Link]

  • Datsenko, K. A., & Wanner, B. L. (2000). One-step inactivation of chromosomal genes in Escherichia coli K-12 using PCR products. Proceedings of the National Academy of Sciences, 97(12), 6640-6645. [Link]

  • Read Lab. (n.d.). Filter Binding Assay. Retrieved from [Link]

  • Backes, C. (2022). Lysis and transduction of E. coli with P1 phage - creation of double-knockout mutants. protocols.io. [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]

  • OpenWetWare. (n.d.). Constructing E. coli strains by P1 transduction. Retrieved from [Link]

  • Miller, J. H. (1992). A short course in bacterial genetics: A laboratory manual and handbook for Escherichia coli and related bacteria.
  • Chambers, S. T., & Kunin, C. M. (1987). Isolation of glycine betaine and proline betaine from human urine. Assessment of their role as osmoprotective agents for bacteria and the kidney. The Journal of Clinical Investigation, 79(3), 731–737. [Link]

  • Ames, G. F. L. (1986). Bacterial periplasmic transport systems: structure, mechanism, and evolution. Annual Review of Biochemistry, 55, 397-425.
  • Lennon, C. W. (2015). How can I get P1 Transduction working? ResearchGate. [Link]

  • Barrieu, F., & Ghelis, T. (2018). Producing Gene Deletions in Escherichia coli by P1 Transduction with Excisable Antibiotic Resistance Cassettes. Bio-protocol, 8(17), e2993. [Link]

  • Naider, F., & Becker, J. M. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Bio-protocol, 6(22), e2016. [Link]

  • Gowrishankar, J. (1985). proP-mediated proline transport also plays a role in Escherichia coli osmoregulation. Journal of Bacteriology, 164(1), 434–445. [Link]

  • Csonka, L. N. (1989). Physiological and genetic responses of bacteria to osmotic stress. Microbiological Reviews, 53(1), 121–147.
  • Wood, J. M. (1988). Proline porters effect the osmotic stress-stimulated accumulation of proline in Escherichia coli K-12. Journal of Bacteriology, 170(12), 5901–5904.
  • Barron, A., May, G., Bremer, E., & Villarejo, M. (1986). Regulation of envelope protein composition by osmolarity in Escherichia coli: the proU locus. Journal of Bacteriology, 167(2), 433–438.
  • May, G., Faatz, E., Villarejo, M., & Bremer, E. (1986). Binding protein-dependent transport of glycine betaine and its osmotic regulation in Escherichia coli K12. Molecular & General Genetics, 205(2), 225–233.
  • Higgins, C. F., Sutherland, L., Cairney, J., & Booth, I. R. (1987). The osmotically regulated proU locus of Salmonella typhimurium encodes a periplasmic binding protein. Journal of General Microbiology, 133(2), 305–310.
  • Goguen, J. D., Yancey, W. S., & Matin, A. (1987). Purification and characterization of a glycine betaine binding protein from Escherichia coli. The Journal of Biological Chemistry, 262(24), 11520–11525. [Link]

Sources

A Guide to High-Resolution Mass Spectrometry for the Unambiguous Identification of Dimethylthetin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the confident identification of dimethylthetin (DMT) using high-resolution mass spectrometry (HRMS). We will move beyond rote protocols to explore the causality behind experimental choices, compare leading HRMS technologies, and establish a self-validating workflow for data you can trust.

The Challenge of Small Molecule Identification

Dimethylthetin (DMT), or (dimethylsulfonio)acetate, is a sulfur-containing betaine with significance as an osmoprotectant and a component in aquaculture feeds.[1][2] Like many small molecules, its structural confirmation is non-trivial. While techniques like NMR provide detailed structural information, they often require larger sample quantities and longer acquisition times. High-resolution mass spectrometry has emerged as a cornerstone technique for small molecule identification due to its exceptional sensitivity, speed, and, most importantly, its ability to provide two powerful and orthogonal data points for confirmation: accurate mass and isotopic pattern.[3]

The Pillars of HRMS Confirmation

The power of HRMS in compound identification rests on its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. This precision allows us to leverage two fundamental physical properties of the molecule.

Accurate Mass for Elemental Formula Determination

Every element has a unique exact mass. For instance, oxygen's mass is not 16.000, but 15.99491 Da. This slight deviation from the integer mass, known as the mass defect, is the key to determining a molecule's elemental formula. HRMS instruments can measure the m/z of a molecule to within a few parts-per-million (ppm) of its true value.[4][5] This allows for the calculation of a unique elemental composition.

For Dimethylthetin (C₄H₈O₂S), the theoretical monoisotopic mass is 120.02449 Da.[2] When ionized via protonation ([M+H]⁺), the target ion has the formula [C₄H₉O₂S]⁺ and a theoretical m/z of 121.03177. An experimentally measured mass that deviates only slightly (e.g., < 5 ppm) from this theoretical value provides strong evidence for this elemental formula, effectively ruling out other combinations of atoms that might have the same nominal mass.[6][7]

Isotopic Pattern Matching

The second pillar of confirmation is the molecule's isotopic signature. Most elements exist naturally as a mixture of isotopes. Carbon, for example, is predominantly ¹²C but contains about 1.1% ¹³C. Sulfur has a prominent isotope, ³⁴S, which is about 4.2% as abundant as ³²S. HRMS instruments have sufficient resolution to distinguish between these isotopic peaks (isotopologues).

The resulting cluster of peaks and their relative intensities form a unique pattern that is highly characteristic of a molecule's elemental formula.[8] For DMT, the presence of one sulfur atom creates a distinct "M+2" peak (from the ³⁴S isotope) that is approximately 4.2% of the height of the monoisotopic (M) peak. Comparing the experimentally observed isotopic pattern to the theoretically calculated pattern for C₄H₈O₂S provides a powerful, orthogonal confirmation of the elemental composition.[9]

An End-to-End Workflow for DMT Confirmation

The following diagram and protocol outline a robust, self-validating workflow for the analysis and confirmation of DMT.

DMT_Confirmation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interrogation cluster_confirm Phase 4: Confirmation prep Sample & Standard Preparation cal HRMS Calibration (< 2 ppm Accuracy Target) prep->cal System Readiness lc UHPLC Separation esi Electrospray Ionization (Positive Mode) lc->esi ms Full Scan MS Acquisition (High Resolution) esi->ms xic Extract Ion Chromatogram (m/z 121.03177 ± 5 ppm) ms->xic spec Obtain Mass Spectrum xic->spec acc_mass Accurate Mass Measurement (Calculate ppm Error) spec->acc_mass iso_pat Isotopic Pattern Matching (Compare to Theoretical) spec->iso_pat confirm_node Identity Confirmed acc_mass->confirm_node Confidence Metric 1 iso_pat->confirm_node Confidence Metric 2

Caption: Workflow for DMT identification using HRMS.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a 1 µg/mL stock solution of a certified Dimethylthetin standard in a 50:50 mixture of methanol and water.

    • Prepare unknown samples in the same solvent to match the matrix as closely as possible.

    • Prepare a "blank" sample consisting of only the solvent.

  • Instrumentation and Calibration:

    • Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Causality: The UHPLC separates DMT from other matrix components, reducing ion suppression and ensuring a clean signal for analysis.

    • Calibrate the mass spectrometer immediately before the analysis using a certified calibration solution recommended by the instrument manufacturer. This step is critical to ensure the high mass accuracy required for elemental formula determination.[5] A mass accuracy of < 2 ppm RMS should be achieved.

  • Data Acquisition:

    • UHPLC Method: Use a suitable C18 column for separation. A simple gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is a good starting point.

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: DMT is a zwitterionic compound but will readily accept a proton in the acidic mobile phase to form the positive ion [M+H]⁺.

      • Scan Mode: Full Scan MS.

      • Mass Range: m/z 50 - 500. This range comfortably includes the target ion.

      • Resolution: Set to a high value, for example, > 25,000 FWHM (for TOF) or > 70,000 at m/z 200 (for Orbitrap). Causality: High resolution is necessary to separate the isotopic peaks and to resolve the DMT signal from any potential isobaric interferences.

  • Data Analysis and Confirmation:

    • Inject the blank, followed by the standard, and then the unknown samples.

    • In the data for the DMT standard, extract the ion chromatogram for the theoretical m/z of protonated DMT, 121.03177, using a narrow mass window (e.g., ± 5 ppm). A sharp peak should be observed at the expected retention time.

    • Generate the mass spectrum for this chromatographic peak.

    • Confirmation Step 1 (Accurate Mass): Record the measured m/z of the monoisotopic peak. Calculate the mass error in ppm using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6. A value below 5 ppm is considered strong evidence.

    • Confirmation Step 2 (Isotopic Pattern): Compare the observed isotopic pattern in the mass spectrum with the theoretical pattern for [C₄H₉O₂S]⁺. Software packages can automatically perform this comparison and provide a matching score. Visually confirm that the M+1 and M+2 peaks have the expected relative intensities.

Comparison of HRMS Platforms: Q-TOF vs. Orbitrap

The two dominant technologies for high-resolution mass spectrometry are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap. Both are exceptionally capable, but they operate on different principles and offer distinct advantages.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Working Principle Ions are selected by a quadrupole and then their mass is determined by measuring their flight time to a detector in a high-vacuum tube. Lighter ions travel faster.[10][11]Ions are trapped in an electrostatic field and oscillate around a central spindle-shaped electrode. The frequency of oscillation is directly related to their m/z, which is detected as an image current and converted to a mass spectrum via Fourier Transform.[12][13][14]
Mass Accuracy Typically 1-3 ppm with external calibration.Typically <1-3 ppm with external calibration. Can achieve <1 ppm with internal calibration.[12]
Resolution (FWHM) Typically 25,000 - 60,000.Can range from 17,500 to >240,000, depending on the instrument and settings. Resolution is inversely proportional to scan speed.
Advantages for DMT Very high acquisition speed, making it excellent for coupling with fast UHPLC separations. Robust and widely used.[15]Offers exceptionally high resolution, which is advantageous for resolving DMT from complex matrix interferences.[16] Mass accuracy is extremely stable.
Considerations Resolution is generally lower than the highest-end Orbitrap instruments.Slower scan speeds are required to achieve the highest resolution settings.

For the routine confirmation of DMT, both platforms are more than adequate. An Orbitrap's higher resolution might be preferable when analyzing DMT in highly complex matrices where potential isobaric interferences are a concern.

Advanced Confirmation: Fragmentation Analysis (MS/MS)

For an even higher degree of confidence, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion of interest (our m/z 121.03177) is isolated and then fragmented by colliding it with an inert gas. The resulting fragment ions are characteristic of the molecule's structure.[17] This fragmentation pattern serves as a chemical fingerprint, providing structural information that complements the elemental composition data from the full scan analysis.

Conclusion

Confirming the identity of dimethylthetin with high confidence is readily achievable with modern high-resolution mass spectrometry. By leveraging the dual pillars of accurate mass measurement and isotopic pattern matching , researchers can generate a definitive elemental formula. When this is combined with a validated chromatographic retention time and, optionally, a characteristic MS/MS fragmentation pattern, the identity of DMT can be established without ambiguity. The choice between a Q-TOF and an Orbitrap platform will depend on specific application needs, but both technologies provide the high-quality data necessary for this critical analytical task.

References

  • Chambers, J., et al. (1987). Dimethylthetin can substitute for glycine betaine as an osmoprotectant molecule for Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Fengchen Group Co., Ltd. (n.d.). Dimethylthetin DMT Or Sulfobetaine CAS 4727-41-7 Manufacturers and Suppliers. Fengchen Group. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry. Available at: [Link]

  • PubChem. (n.d.). Dimethylthetin chloride. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. SCISPEC. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews. Available at: [Link]

  • University of Bristol. (n.d.). Accurate Mass. University of Bristol Mass Spectrometry Facility. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Böcker, S., & Dührkop, K. (2016). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Metabolites. Available at: [Link]

  • Makarov, A. (2000). The Orbitrap: a novel high-performance mass analyzer. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Scientific Reports. Available at: [Link]

  • Cunningham, D. L., & Schug, K. A. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available at: [Link]

  • Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Premier General. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Premier General. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Dimethylthetin chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Dimethylthetin Chloride CAS: 10132-50-0 Synonyms: (Carboxymethyl)dimethylsulfonium chloride; (Dimethylsulfonio)acetate chloride[1]

Part 1: Executive Safety Directive (Critical Stop/Go)

STOP: VERIFY CHEMICAL IDENTITY IMMEDIATELY Before proceeding, you must validate the CAS number of your reagent. There is a frequent and dangerous confusion between Dimethylthetin and Dimethyltin .

FeatureDimethylthetin Chloride (Target)Dimethyltin Dichloride (High Danger)
CAS 10132-50-0 753-73-1
Class Sulfonium Salt (Methyl Donor)Organotin Compound
Primary Hazard Irritant (Skin/Eye), Stench (DMS)Neurotoxin , Fatal if Inhaled, Corrosive
Signal Word WARNING DANGER

This guide is exclusively for Dimethylthetin Chloride (CAS 10132-50-0). If you are handling the organotin compound, STOP .[1] The protocols below are insufficient for organotin toxicity.

Part 2: Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.

The "Stench" Mechanism (Dimethyl Sulfide Release)

Dimethylthetin chloride is a sulfonium salt. Under basic conditions, thermal stress, or enzymatic cleavage, it releases Dimethyl Sulfide (DMS) .

  • Risk: DMS has an olfactory threshold of <0.1 ppm. While not acutely toxic at low levels, it causes significant "olfactory fatigue" and facility-wide contamination, leading to panic or evacuation alarms.

  • PPE Implication: Standard N95 masks do not filter organic vapors like DMS. Engineering controls (Fume Hoods) are the primary barrier, not the respirator.

The Hygroscopic/Acidity Mechanism

As a chloride salt of a carboxylic acid derivative, this compound is hygroscopic.

  • Risk: Upon contact with moisture (sweat, mucous membranes), it can hydrolyze, creating an acidic micro-environment on the skin or eyes.

  • PPE Implication: Moisture-tight barriers (Nitrile) and dust-proof eye protection are non-negotiable.[1]

Part 3: PPE Selection Matrix

Protection ZoneStandard Protocol (Weighing/Synthesis)High-Risk Protocol (Spill/Aerosolization)Scientific Rationale
Respiratory Fume Hood (Required) Full-face Respirator w/ OV/AG Cartridges N95s fail against DMS stench.[1] Organic Vapor (OV) filters are required if hood containment is breached.
Hand (Glove) Nitrile (0.11 mm / 4 mil) Double Nitrile or Laminate (Silver Shield)Sulfonium salts are polar; Nitrile offers excellent resistance. Double glove if using penetrative solvents like DMSO.
Eye/Face Chemical Safety Goggles Face Shield + GogglesSafety glasses with side shields are insufficient for fine powders that can drift into the eye gap.
Body Lab Coat (Cotton/Poly), Long SleevesChemical Resistant Apron (Tyvek)Prevent dust accumulation on street clothes, which will carry the "stench" home.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Receipt & Storage
  • Arrival: Inspect the bottle for seal integrity. If you smell "cabbage" or "corn" upon opening the shipping box, the seal is compromised.

  • Storage: Store at 2–8°C (refrigerator) in a desiccator .

    • Why? Moisture absorption degrades the solid, making it sticky and difficult to weigh, increasing the risk of spatula flicking/spills.

Phase 2: Weighing & Handling (The "Stench" Control Loop)
  • Transfer: Move the balance inside the chemical fume hood. Do not weigh on an open bench.

  • Draft Protection: Use a draft shield on the balance; the hood airflow can disturb the fine powder.

  • Technique: Use a static-free spatula.

  • Immediate Seal: Close the stock bottle immediately after aliquoting. Wrap the cap in Parafilm to prevent moisture ingress and odor leak.

Phase 3: Reaction & Cleanup[1]
  • Solvent Choice: If dissolving in water or buffer, the solution becomes acidic. Check pH if your assay is pH-sensitive.[1]

  • Decontamination (The Bleach Kill):

    • Never rinse glassware directly in the sink. The residual sulfide smell will contaminate the plumbing.

    • Protocol: Soak all spatulas, weigh boats, and glassware in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes.

    • Mechanism:[1][2][3] Bleach oxidizes the sulfonium/sulfide residues into sulfoxides/sulfones , which are non-volatile and odorless.

Part 5: Emergency Response & Disposal

Spill Management
  • Isolate: Close the lab door.

  • Neutralize: Cover the spill with a paper towel soaked in 10% Bleach . Let sit for 10 minutes to oxidize the odor.

  • Clean: Wipe up with water.[2][4][5] Dispose of towels in a sealed bag.

Waste Disposal Strategy

Do not pour untreated solutions down the drain.

Waste StreamPre-TreatmentDisposal Path
Solid Waste NoneHazardous Solid Waste (Label: "Sulfonium Salt - Stench")
Liquid Waste Oxidation Required Add bleach (excess) -> Let stand 1 hr -> Check pH -> Neutralize -> Organic/Aqueous Waste

Part 6: Visualizations

Diagram 1: Safety Decision Logic (Identity & PPE)

SafetyLogic Start Start: Check Label CheckCAS Verify CAS Number Start->CheckCAS Tin CAS 753-73-1 (Dimethyltin Dichloride) CheckCAS->Tin Organotin Thetin CAS 10132-50-0 (Dimethylthetin Chloride) CheckCAS->Thetin Sulfonium Stop STOP WORK Requires Neurotoxin Protocol Tin->Stop Proceed Proceed with Protocol Thetin->Proceed Hazard Primary Hazard: Irritant + Stench (DMS) Proceed->Hazard PPE PPE Requirement: Nitrile Gloves + Goggles + FUME HOOD Hazard->PPE

Caption: Decision matrix to prevent fatal confusion between organotins and sulfonium salts.

Diagram 2: Stench Control & Disposal Workflow

DisposalWorkflow Waste Reaction Waste / Glassware (Contains Sulfides) Bleach Add 10% Sodium Hypochlorite (Bleach) Waste->Bleach Oxidation Oxidation Reaction (Sulfide -> Sulfoxide/Sulfone) Bleach->Oxidation Check Odor Check (Smell Gone?) Oxidation->Check Disposal Disposal to Chemical Waste (Non-Stench) Check->Disposal Yes Retreat Add More Bleach Wait 30 mins Check->Retreat No Retreat->Oxidation

Caption: The "Bleach Kill" protocol to neutralize stench before final disposal.

References

  • PubChem. (n.d.). Dimethylthetin chloride (Compound Summary). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.